N,2-dihydroxy-4-methoxybenzamide
Description
BenchChem offers high-quality N,2-dihydroxy-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-dihydroxy-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,2-dihydroxy-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCRLXHIORANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436312 | |
| Record name | 2-hydroxy-4-methoxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90222-58-5 | |
| Record name | 2-Hydroxy-4-methoxyphenylhydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90222-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-4-methoxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N,2-dihydroxy-4-methoxybenzamide (CAS 90222-58-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-dihydroxy-4-methoxybenzamide is a multifaceted benzamide derivative with significant potential in the pharmaceutical and cosmetic sectors. Its chemical architecture, featuring hydroxyl and methoxy functional groups, suggests a propensity for antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis pathway, and a detailed exploration of its potential mechanisms of action. Furthermore, this document outlines detailed experimental protocols for its synthesis and biological evaluation, offering a foundational resource for researchers and developers in the field.
Introduction
Benzamide and its derivatives represent a significant class of organic compounds with a broad spectrum of biological activities. Within this family, N,2-dihydroxy-4-methoxybenzamide (CAS 90222-58-5) emerges as a compound of interest, largely due to its structural similarity to other phenolic compounds known for their antioxidant and anti-inflammatory properties. The presence of two hydroxyl groups and a methoxy group on the benzamide scaffold suggests a potential for complex biological interactions, making it a compelling candidate for further investigation in drug discovery and cosmetic science. This guide aims to consolidate the available technical information and provide a forward-looking perspective on the research and development of this promising molecule.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N,2-dihydroxy-4-methoxybenzamide is crucial for its application and formulation. While experimental data for this specific molecule is not extensively available in the public domain, we can infer its properties based on its structure and data from closely related compounds.
Table 1: Physicochemical Properties of N,2-dihydroxy-4-methoxybenzamide
| Property | Value | Source/Method |
| CAS Number | 90222-58-5 | Chemical Abstract Service |
| Molecular Formula | C₈H₉NO₄ | [1][2] |
| Molecular Weight | 183.16 g/mol | [1][2] |
| IUPAC Name | N,2-dihydroxy-4-methoxybenzamide | [2] |
| Appearance | Predicted: White to off-white solid | Inferred from related benzamides |
| Melting Point | Predicted: >150 °C | Inferred from similar hydroxybenzamides |
| Boiling Point | Predicted: >350 °C | Inferred from similar hydroxybenzamides |
| Solubility | Predicted: Sparingly soluble in water, soluble in methanol, ethanol, DMSO | Inferred from structural analogs |
| pKa (acidic) | Predicted: ~8.5-9.5 (phenolic hydroxyl) | Inferred from similar phenolic compounds |
Synthesis and Characterization
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 2-hydroxy-4-methoxybenzoic acid is activated to facilitate amide bond formation. A common method is the conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The activated acyl chloride is then reacted with hydroxylamine to form the desired N-hydroxybenzamide.
Caption: Proposed synthesis of N,2-dihydroxy-4-methoxybenzamide.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-hydroxy-4-methoxybenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) in excess.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-hydroxy-4-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N,2-dihydroxy-4-methoxybenzamide
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and a suitable base (e.g., triethylamine or pyridine, 2.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Slowly add the crude 2-hydroxy-4-methoxybenzoyl chloride (1.0 eq) dissolved in the same anhydrous solvent to the hydroxylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,2-dihydroxy-4-methoxybenzamide.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using various spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for N,2-dihydroxy-4-methoxybenzamide
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), methoxy protons (δ ~3.8 ppm), hydroxyl protons (broad singlets, variable ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ 100-160 ppm), methoxy carbon (δ ~55 ppm). |
| FTIR (cm⁻¹) | O-H stretching (broad, ~3200-3400), N-H stretching (~3300), C=O stretching (~1640), C-O stretching (~1250). |
| Mass Spec (m/z) | [M+H]⁺ at 184.06, [M+Na]⁺ at 206.04. |
Mechanism of Action: Antioxidant and Anti-inflammatory Properties
The therapeutic potential of N,2-dihydroxy-4-methoxybenzamide is likely rooted in its antioxidant and anti-inflammatory properties, which are common among phenolic compounds.
Antioxidant Activity
The dihydroxy substitution on the benzene ring is a key structural feature for antioxidant activity. These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage.
Caption: Proposed free radical scavenging mechanism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many polyphenolic compounds have been shown to inhibit the activation of NF-κB.[3][4] It is plausible that N,2-dihydroxy-4-methoxybenzamide exerts its anti-inflammatory effects by modulating this pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).[5][6]
Caption: Potential inhibition of the NF-κB pathway.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of N,2-dihydroxy-4-methoxybenzamide, a series of in vitro assays are recommended.
In Vitro Antioxidant Activity Assays
5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of N,2-dihydroxy-4-methoxybenzamide in methanol or DMSO.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[7][8]
5.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the ABTS radical cation solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[9][10]
In Vitro Anti-inflammatory Activity Assays
5.2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibition of NO production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of N,2-dihydroxy-4-methoxybenzamide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Determine the effect of the compound on NO production and assess cell viability using an MTT assay to rule out cytotoxicity.[11][12]
5.2.2. TNF-α Release in LPS-Stimulated Macrophages
This assay quantifies the inhibition of the pro-inflammatory cytokine TNF-α.
Protocol:
-
Follow the same cell culture and treatment procedure as the NO assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Determine the inhibitory effect of the compound on TNF-α release.[5][13]
Safety and Toxicology
Based on available safety data for similar compounds, N,2-dihydroxy-4-methoxybenzamide is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Further toxicological studies are required to establish a comprehensive safety profile.
Conclusion
N,2-dihydroxy-4-methoxybenzamide is a promising, yet underexplored, molecule with significant potential as an antioxidant and anti-inflammatory agent. This technical guide has provided a foundational understanding of its properties, a plausible synthetic route, and a framework for its biological evaluation. The outlined experimental protocols offer a clear path for researchers to further investigate its mechanisms of action and quantify its therapeutic efficacy. As the demand for novel and effective agents in the pharmaceutical and cosmetic industries continues to grow, N,2-dihydroxy-4-methoxybenzamide warrants dedicated research to unlock its full potential.
References
-
MySkinRecipes. (n.d.). N,2-Dihydroxy-4-methoxybenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity of benzamide series. Retrieved from [Link]
-
PubChem. (n.d.). N,2-dihydroxy-4-methoxybenzamide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N,2-Dihydroxy-4-methoxybenzamide. Retrieved from [Link]
-
PubMed. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Retrieved from [Link]
-
PMC. (2014). Novel coumarin–benzimidazole derivatives as antioxidants and safer anti-inflammatory agents. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
Journal of Universitas Airlangga. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]
-
MDPI. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
-
MDPI. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]
-
MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) IR spectra of 4-hydroxybenzamide and 4-hydroxybenzamide-dioxane.... Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2009). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of dapsone-4-hydroxybenzamide (II). Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]
-
NIH. (2010). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. Retrieved from [Link]
-
PubMed. (2000). The production of nitric oxide and TNF-alpha in peritoneal macrophages is inhibited by Dichroa febrifuga Lour. Retrieved from [Link]
-
Pharmacognosy Magazine. (2020). In vitro anti-inflammation, selective cytotoxicity, and inhibition of induced nitric oxide from lipopolysaccharide-stimulated raw 264.7 macrophages activities of flavonoids from Hermannia geniculata eckl and zeyh roots extract. Retrieved from [Link]
-
PLOS One. (2015). Attenuation of Inflammatory Mediators (TNF-α and Nitric Oxide) and Up-Regulation of IL-10 by Wild and Domesticated Basidiocarps of Amauroderma rugosum (Blume & T. Nees) Torrend in LPS-Stimulated RAW264.7 Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde,...). Retrieved from [Link]
-
Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Retrieved from [Link]
-
ADMET and DMPK. (2015). Solubility Temperature Dependence Predicted from 2D Structure. Retrieved from [Link]
-
Nature. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]
-
VNU Journal of Science. (2023). Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC. Retrieved from [Link]
-
SynZeal. (n.d.). 2-Hydroxy-4-methoxybenzoic acid. Retrieved from [Link]
-
The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]
-
NMRDB. (n.d.). NMR Predict. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Benzamide. Retrieved from [Link]
-
EPA. (n.d.). 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N,2-Dihydroxy-4-methoxybenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved from [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The production of nitric oxide and TNF-alpha in peritoneal macrophages is inhibited by Dichroa febrifuga Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. phcog.com [phcog.com]
- 13. Attenuation of Inflammatory Mediators (TNF-α and Nitric Oxide) and Up-Regulation of IL-10 by Wild and Domesticated Basidiocarps of Amauroderma rugosum (Blume & T. Nees) Torrend in LPS-Stimulated RAW264.7 Cells | PLOS One [journals.plos.org]
4-methoxysalicylhydroxamic acid structure and molecular weight
An In-Depth Technical Guide to 4-Methoxysalicylhydroxamic Acid: Structure, Synthesis, and Potential Applications
Introduction and Overview
Hydroxamic acids (general structure R-CO-NH-OH) are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their defining characteristic is the hydroxamic acid functional group, which acts as a powerful bidentate chelator for biologically crucial metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[3][4] This chelating ability allows hydroxamic acid derivatives to function as potent inhibitors of various metalloenzymes, a property that has been successfully exploited in the development of anticancer drugs, such as histone deacetylase (HDAC) inhibitors.[4][5]
This technical guide provides a comprehensive analysis of a specific derivative, 4-methoxysalicylhydroxamic acid. This molecule uniquely combines the well-established pharmacophore of hydroxamic acid with the structural backbone of 4-methoxysalicylic acid, a naturally occurring phenolic compound found in plants like Hemidesmus indicus.[6] The precursor itself is known to exhibit anti-diabetic, hypolipidemic, and hepatoprotective properties.[6] By elucidating the structure, physicochemical properties, a robust synthetic pathway, and the mechanistic basis for its potential biological activities, this document serves as a foundational resource for researchers engaged in enzyme inhibitor design and novel therapeutic development.
Core Molecular Attributes
A thorough understanding of a compound begins with its fundamental chemical structure and properties. These attributes dictate its reactivity, solubility, and potential for biological interaction.
Chemical Structure
4-Methoxysalicylhydroxamic acid is synthesized from its carboxylic acid precursor, 4-methoxysalicylic acid. The transformation involves the conversion of the carboxylic acid moiety (-COOH) into a hydroxamic acid moiety (-CONHOH).
The IUPAC name for the final compound is N,2-dihydroxy-4-methoxybenzamide.
Caption: Transformation from precursor to the final hydroxamic acid.
Physicochemical Properties
The properties of the well-characterized precursor, 4-methoxysalicylic acid, provide a baseline for understanding the target compound. The properties of 4-methoxysalicylhydroxamic acid are predicted based on its structure, with the understanding that experimental validation is required post-synthesis.
| Property | 4-Methoxysalicylic Acid (Precursor) | 4-Methoxysalicylhydroxamic Acid (Product) |
| Molecular Formula | C₈H₈O₄[7][8][9] | C₈H₉NO₄ |
| Molecular Weight | 168.15 g/mol [7][10][11] | 183.16 g/mol (Calculated) |
| CAS Number | 2237-36-7[8][9] | Not available |
| IUPAC Name | 2-hydroxy-4-methoxybenzoic acid[9][10] | N,2-dihydroxy-4-methoxybenzamide |
| Appearance | Off-white to beige powder[9][12] | To be determined experimentally |
| Melting Point | 157-162 °C[9][13] | To be determined experimentally |
| Synonyms | 2-Hydroxy-p-anisic Acid[11] | 4-MSA-HA |
Synthesis and Mechanistic Insights
The conversion of a carboxylic acid to a hydroxamic acid is a well-established transformation in organic synthesis. The primary challenge is activating the carboxylic acid to facilitate nucleophilic attack by hydroxylamine.[3]
Rationale for Synthetic Approach
The most reliable and common methods for synthesizing hydroxamic acids from carboxylic acids involve a two-step process:
-
Activation of the Carboxyl Group: The carboxylic acid is converted into a more reactive intermediate, such as an acyl chloride or an activated ester. This is crucial because the carboxylate anion (formed under basic conditions) is unreactive, and the neutral carboxylic acid is not sufficiently electrophilic to react with a weak nucleophile like hydroxylamine.
-
Nucleophilic Acyl Substitution: The activated intermediate readily undergoes reaction with hydroxylamine to form the final hydroxamic acid product.
This approach ensures high yields and purity, which are critical for subsequent biological evaluation.[14][15]
Proposed Synthetic Protocol
The following protocol details a robust method for synthesizing 4-methoxysalicylhydroxamic acid from 4-methoxysalicylic acid.
Step 1: Activation via Acyl Chloride Formation
-
Objective: To convert the carboxylic acid group of 4-methoxysalicylic acid into a highly reactive acyl chloride.
-
Methodology:
-
To a solution of 4-methoxysalicylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The evolution of gas (CO₂, CO, and HCl for oxalyl chloride) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 4-methoxysalicyloyl chloride, which is typically used immediately in the next step without further purification.
-
-
Causality: Oxalyl chloride or thionyl chloride are excellent reagents for this conversion. The reaction is catalyzed by DMF, which forms a Vilsmeier intermediate, a more potent acylating agent, accelerating the reaction.
Step 2: Formation of the Hydroxamic Acid
-
Objective: To react the acyl chloride intermediate with hydroxylamine to form the target compound.
-
Methodology:
-
Prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (2.5 eq) or sodium bicarbonate (2.5 eq) in a suitable solvent (e.g., DCM/water biphasic system or THF) at 0 °C.
-
Dissolve the crude 4-methoxysalicyloyl chloride from Step 1 in a minimal amount of dry DCM or THF.
-
Add the acyl chloride solution dropwise to the hydroxylamine solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup. Acidify the aqueous layer with dilute HCl to a pH of ~4-5 and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-methoxysalicylhydroxamic acid.
-
-
Causality: The base (TEA or NaHCO₃) is essential for two reasons: it neutralizes the hydrochloride salt of hydroxylamine to generate the free nucleophile (NH₂OH), and it quenches the HCl byproduct formed during the reaction. Performing the addition at 0 °C controls the exothermicity of the reaction and minimizes potential side reactions.
Synthesis Workflow Visualization
Caption: A two-step workflow for the synthesis of the target compound.
Potential Biological Activity and Applications
The predicted biological activity of 4-methoxysalicylhydroxamic acid is derived from the established roles of its core components: the hydroxamic acid pharmacophore and the salicylic acid scaffold.
The Hydroxamic Acid Pharmacophore: A Metalloenzyme Inhibitor
The primary driver of biological activity for this class of molecules is the hydroxamic acid group.[16] Its ability to form stable, five-membered chelate rings with metal ions in the active sites of enzymes leads to potent inhibition.[3][4]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are zinc-dependent enzymes that play a critical role in gene expression. Many cancers exhibit dysregulated HDAC activity. Hydroxamic acids chelate the Zn²⁺ ion in the HDAC active site, blocking its catalytic function and making them effective anticancer agents.[4]
-
Matrix Metalloproteinase (MMP) Inhibition: MMPs are also zinc-dependent enzymes involved in tissue remodeling. Their overactivity is implicated in arthritis and cancer metastasis. Hydroxamic acids are a well-known class of MMP inhibitors.[17]
-
Urease Inhibition: Urease is a nickel-dependent enzyme produced by bacteria like Helicobacter pylori. Its activity is linked to peptic ulcers and other diseases. The chelating ability of hydroxamic acids makes them effective urease inhibitors.[2][18]
Predicted Applications
Given its structure, 4-methoxysalicylhydroxamic acid is a promising candidate for several therapeutic areas:
-
Oncology: As a potential HDAC inhibitor, it warrants investigation for its antiproliferative activity against various cancer cell lines.[5]
-
Antimicrobial and Antifungal Agents: Both hydroxamic acids and salicylaldehyde derivatives have demonstrated antimicrobial properties.[16][19] The hybrid structure could offer synergistic or novel activity against pathogenic bacteria and fungi.
-
Anti-inflammatory and Antioxidant Agents: The phenolic backbone, inherited from its natural precursor, suggests that the molecule may retain antioxidant capabilities.[6][16] Its potential to inhibit MMPs also points toward anti-inflammatory applications.
Conclusion
4-Methoxysalicylhydroxamic acid is a rationally designed molecule that merges the potent metalloenzyme-inhibiting properties of the hydroxamic acid functional group with the natural product scaffold of 4-methoxysalicylic acid. This guide has detailed its core molecular attributes and provided a robust, step-by-step synthetic protocol grounded in established chemical principles. The mechanistic basis of its predicted biological activity suggests significant potential in oncology, infectious diseases, and inflammatory disorders. This document provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the full therapeutic potential of this promising compound.
References
-
U.S. Environmental Protection Agency. (n.d.). 4-Methoxysalicylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Biopurify. (n.d.). CAS 2237-36-7 | 4-Methoxysalicylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxysalicylic Acid. PubChem Compound Database. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 4-Methoxysalicylic Acid, min 98%, 100 grams. Retrieved from [Link]
-
Singh, R., et al. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 12(6), 793-810. Retrieved from [Link]
-
N-Marzouq, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(17), 5122. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Methoxysalicylic acid | CAS#:2237-36-7. Retrieved from [Link]
-
Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis and preparation method of 4-methoxyl potassium salicylate.
-
Derasp, J. S., et al. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Chemistry Portal. Retrieved from [Link]
-
Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Retrieved from [Link]
-
Abualreish, M. J. A., & Abdein, M. A. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids. ResearchGate. Retrieved from [Link]
-
Al-Hourani, B., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules, 28(5), 2269. Retrieved from [Link]
-
Kim, K. Y., et al. (2015). Antimicrobial agents of 4-methoxysalicylaldehyde isolated from Periploca sepium oil against foodborne bacteria: structure–activity relationship. ResearchGate. Retrieved from [Link]
-
de Almeida, L. G. N., et al. (2024). Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review. Current Topics in Medicinal Chemistry, 24. Retrieved from [Link]
-
Bentham Science Publishers. (2024). Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
JournalAgent. (n.d.). THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Methoxysalicylic Acid | CymitQuimica [cymitquimica.com]
- 8. CAS 2237-36-7 | 4-Methoxysalicylic acid [phytopurify.com]
- 9. 174240500 [thermofisher.com]
- 10. 4-Methoxysalicylic Acid | C8H8O4 | CID 75231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. 4-Methoxysalicylic acid | 2237-36-7 [chemicalbook.com]
- 13. 4-Methoxysalicylic acid | CAS#:2237-36-7 | Chemsrc [chemsrc.com]
- 14. eurjchem.com [eurjchem.com]
- 15. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]
- 16. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid | C13H20N2O5S | CID 448002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Predicted Biological Activity of N,2-Dihydroxy-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N,2-dihydroxy-4-methoxybenzamide is a phenolic compound with a substitution pattern that suggests a range of untapped biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to well-studied dihydroxybenzamide and 2-hydroxy-4-methoxybenzaldehyde derivatives allows for informed predictions of its potential as an antioxidant, anti-inflammatory, and antifungal agent. This guide provides a comprehensive theoretical framework and practical experimental guidance for researchers seeking to investigate the biological activities of N,2-dihydroxy-4-methoxybenzamide. We will delve into the mechanistic rationale for its predicted activities, present detailed protocols for in vitro evaluation, and offer a perspective on its potential therapeutic applications.
Introduction: Unveiling the Potential of a Structurally Promising Benzamide
Benzamide and its derivatives are a cornerstone of medicinal chemistry, with applications ranging from antipsychotics to antiemetics and beyond. The biological activity of these compounds is intricately linked to the nature and position of substituents on the benzene ring. N,2-dihydroxy-4-methoxybenzamide possesses a unique combination of functional groups that warrants a thorough investigation of its biological potential:
-
A Catechol-like Moiety (2-hydroxy): The ortho-dihydroxy arrangement is a well-established pharmacophore for potent antioxidant and radical scavenging activity.
-
A Methoxy Group (4-methoxy): This group can modulate the lipophilicity and metabolic stability of the molecule, influencing its bioavailability and cellular uptake.
-
An N-hydroxybenzamide Group: This functional group is known to be a structural alert for various biological activities, including enzyme inhibition.
This guide will explore the synergistic potential of these structural features and provide a roadmap for the systematic evaluation of N,2-dihydroxy-4-methoxybenzamide's biological profile.
Predicted Biological Activities and Mechanistic Insights
Based on established structure-activity relationships of analogous compounds, N,2-dihydroxy-4-methoxybenzamide is predicted to exhibit the following biological activities:
Antioxidant Activity
The presence of the 2-hydroxyl group in conjunction with the 4-methoxy group on the benzamide ring suggests significant antioxidant potential. The mechanism is likely rooted in the ability of the phenolic hydroxyl groups to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
Studies on dihydroxybenzoic acid isomers have consistently demonstrated that the relative positioning of hydroxyl groups dictates antioxidant efficacy, with ortho and para arrangements being particularly effective.[1][2][3] While 2,4-dihydroxy substituted isomers have shown weaker activity compared to 3,5-dihydroxy isomers in some studies, the electronic contribution of the methoxy and N-hydroxyamide groups in N,2-dihydroxy-4-methoxybenzamide could enhance its radical scavenging capacity.[1]
Proposed Signaling Pathway Involvement:
Phenolic antioxidants are known to exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A plausible mechanism for N,2-dihydroxy-4-methoxybenzamide involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.
Caption: Predicted activation of the Nrf2-ARE pathway by N,2-dihydroxy-4-methoxybenzamide.
Anti-inflammatory Activity
Chronic inflammation is intrinsically linked to oxidative stress. By scavenging reactive oxygen species, N,2-dihydroxy-4-methoxybenzamide could indirectly mitigate inflammatory responses. Furthermore, many phenolic compounds directly inhibit key inflammatory enzymes. A probable target for N,2-dihydroxy-4-methoxybenzamide is Cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of pro-inflammatory prostaglandins.
The anti-inflammatory potential of structurally related compounds further supports this hypothesis. For instance, 2,4',-dihydroxybenzophenone has been shown to exert anti-inflammatory effects by inhibiting the TLR4/MD2 signaling pathway.[4]
Antifungal Activity
The structural analog, 2-hydroxy-4-methoxybenzaldehyde (HMB), has demonstrated potent antifungal activity against pathogenic fungi like Fusarium graminearum and Aspergillus flavus.[5][6] The primary mechanism of HMB involves the disruption of the fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[5] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to increased membrane permeability and eventual cell death.
Given the structural similarity, it is highly probable that N,2-dihydroxy-4-methoxybenzamide shares this antifungal mechanism. The presence of the N-hydroxyamide group might further enhance this activity through potential interactions with metalloenzymes essential for fungal growth.
Caption: Predicted antifungal mechanism of N,2-dihydroxy-4-methoxybenzamide.
In Vitro Evaluation: A Practical Guide to Experimental Protocols
To empirically validate the predicted biological activities of N,2-dihydroxy-4-methoxybenzamide, a series of well-established in vitro assays are recommended.
Assessment of Antioxidant Capacity
A comprehensive evaluation of antioxidant activity should employ multiple assays that measure different aspects of radical scavenging.
Table 1: Recommended In Vitro Antioxidant Assays
| Assay | Principle | Endpoint Measurement |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | Decrease in absorbance at ~517 nm. |
| ABTS Radical Cation Decolorization Assay | Measures the ability of the compound to reduce the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | Decrease in absorbance at ~734 nm. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored complex measured at ~593 nm. |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of N,2-dihydroxy-4-methoxybenzamide in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or control to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the DPPH radical) by plotting the percentage of inhibition against the compound concentration.[7][8]
-
Caption: Workflow for the DPPH antioxidant assay.
Evaluation of Cytotoxicity and Anti-inflammatory Activity
The MTT assay is a fundamental method to assess the cytotoxicity of a compound, which is a prerequisite for subsequent anti-inflammatory studies.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of N,2-dihydroxy-4-methoxybenzamide for 24 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Treatment:
-
Seed RAW 264.7 cells as described above.
-
Pre-treat the cells with non-toxic concentrations of N,2-dihydroxy-4-methoxybenzamide for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC₅₀ value for the inhibition of NO production.
-
Assessment of Antifungal Activity
The antifungal potential of N,2-dihydroxy-4-methoxybenzamide can be determined by measuring its Minimum Inhibitory Concentration (MIC) against relevant fungal strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Fungal Inoculum Preparation:
-
Prepare a standardized suspension of the test fungus (e.g., Candida albicans or Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of N,2-dihydroxy-4-methoxybenzamide in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well.
-
Include a positive control (a known antifungal agent like fluconazole) and a negative control (no compound).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[9]
-
Synthesis of N,2-dihydroxy-4-methoxybenzamide
Conclusion and Future Directions
N,2-dihydroxy-4-methoxybenzamide stands as a molecule of significant interest for further pharmacological investigation. Its structural features strongly suggest the potential for antioxidant, anti-inflammatory, and antifungal activities. This guide provides a robust theoretical and practical framework for researchers to systematically explore these possibilities.
Future research should focus on:
-
Synthesis and Characterization: The development and publication of a reliable synthetic protocol for N,2-dihydroxy-4-methoxybenzamide is a crucial first step.
-
In Vitro Validation: The execution of the in vitro assays detailed in this guide to obtain quantitative data (IC₅₀, MIC values) on its biological activities.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluation of its therapeutic potential in relevant animal models of oxidative stress, inflammation, and fungal infections.
The exploration of N,2-dihydroxy-4-methoxybenzamide could lead to the discovery of a novel therapeutic agent with a multi-faceted biological profile.
References
- BenchChem. (2025).
- Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus.
- BenchChem. (2025).
- Li, Y., et al. (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology.
- Beč, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.
- Sadeer, N. B., et al. (2020). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Journal of Agricultural and Food Chemistry.
- Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. (2015). Molecules.
- Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Universal Wiser Publisher.
- Julianto, T. S. (2019). IC50 values of the antioxidant activity test using DPPH method.
- MySkinRecipes. (n.d.). N,2-Dihydroxy-4-methoxybenzamide.
- Li, Y., et al. (2024).
- Çelik, S., & Tufan, A. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.
- Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Molecules.
- Advanced ChemBlocks. (2026). N,2-Dihydroxy-4-methoxybenzamide.
- Sigma-Aldrich. (n.d.). N,2-Dihydroxy-4-methoxybenzamide | 90222-58-5.
- Hartati, et al. (2017). Isolation and Structure Determination of Antioxidants Active Compounds from Ethyl Acetate Extract of Heartwood Namnam (Cynometra cauliflora L.). Neliti.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (2024).
- STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama. (n.d.).
- The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. (n.d.).
- PubChem. (n.d.). N,2-dihydroxy-4-methoxybenzamide | C8H9NO4 | CID 10171294.
- U.S. Environmental Protection Agency. (2025). 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties.
- Cayman Chemical. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde (CAS 673-22-3).
- Mikra, C., Rossos, G., Hadjikakou, S. K., & Kourkoumelis, N. (2017). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. Letters in Drug Design & Discovery.
- Kim, A. R., et al. (2019).
- National Toxicology Program. (2000). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. Toxicology and Carcinogenesis Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides | MDPI [mdpi.com]
Technical Guide: 4-Methoxy Substituted Benzohydroxamic Acid Applications
Executive Summary
This technical guide provides a comprehensive analysis of 4-methoxybenzohydroxamic acid (4-MBHA) and its derivatives. It is designed for medicinal chemists and pharmacologists focusing on structure-activity relationships (SAR) and metal-chelation mechanisms. 4-MBHA represents a privileged scaffold in drug discovery due to its dual ability to act as a bidentate ligand for metalloenzymes (HDACs, Urease) and its electronic tunability via the para-methoxy substituent. This guide details its synthesis, mechanistic applications in oncology and infectious disease, and experimental protocols for validation.
Part 1: Chemical Profile & Mechanistic Foundation
Structural Properties & Electronic Effects
The efficacy of 4-MBHA stems from the interplay between the hydroxamic acid moiety and the 4-methoxy substitution on the phenyl ring.
-
Chelation Core: The hydroxamic acid group (-CONHOH) exists in equilibrium between keto and enol forms, allowing it to act as a potent bidentate ligand. It coordinates with hard Lewis acids (e.g., Fe³⁺, Al³⁺) and borderline acids (e.g., Zn²⁺, Ni²⁺, Cu²⁺) via the carbonyl oxygen and the deprotonated hydroxyl oxygen.
-
The 4-Methoxy Effect: The para-methoxy group is an electron-donating group (EDG).
-
Electronic Impact: Through resonance (+M effect), it increases electron density on the carbonyl oxygen. This enhances the basicity of the ligand, theoretically strengthening the metal-ligand coordinate bond compared to the unsubstituted benzohydroxamic acid.
-
Solubility: The methoxy group improves lipophilicity (LogP) relative to hydroxyl or amino substitutions, facilitating membrane permeability in cellular assays while maintaining water solubility adequate for enzymatic screening.
-
Molecular Visualization: Mechanism of Action
The following diagram illustrates the dual-mechanism capability of 4-MBHA in inhibiting Zinc-dependent Histone Deacetylases (HDACs) and Nickel-dependent Urease enzymes.
Figure 1: Mechanistic divergence of 4-MBHA targeting metalloenzymes via metal chelation.
Part 2: Therapeutic Applications[1][2][3][4]
Histone Deacetylase (HDAC) Inhibition
Hydroxamic acids are the gold standard for zinc-binding groups (ZBG) in HDAC inhibitors (e.g., SAHA/Vorinostat). 4-MBHA derivatives serve as "cap-less" or "short-chain" inhibitors useful for probing the active site depth.
-
Mechanism: The hydroxamate oxygen atoms displace the water molecule bound to the catalytic Zn²⁺ ion at the bottom of the HDAC active site pocket. The 4-methoxy phenyl group acts as a surface recognition cap, interacting with the rim of the catalytic tunnel.
-
Activity Profile:
-
Derivatives showing high potency often link the 4-methoxy-phenyl cap to the hydroxamic acid via a linker (e.g., vinyl, alkyl).
-
Direct 4-MBHA: Shows moderate inhibition (IC50 in micromolar range), acting as a fragment lead.
-
Key Insight: The 4-methoxy group prevents rapid metabolic glucuronidation at the para-position, a common clearance pathway for phenol-based caps.
-
Urease Inhibition (Anti-Helicobacter pylori)
Urease allows H. pylori to survive in the stomach by neutralizing acid with ammonia. 4-MBHA is a competitive inhibitor.
-
Mechanism: Urease contains a binuclear nickel active site. 4-MBHA coordinates to the Ni ions, preventing urea from binding. The hydroxamic acid bridges the two Ni ions, while the 4-methoxy phenyl ring occupies the hydrophobic entrance of the active site.
-
Comparative Data:
| Compound | IC50 (µM) against Jack Bean Urease | Relative Potency |
| Acetohydroxamic Acid (Standard) | ~5.0 - 15.0 | 1.0x (Baseline) |
| Benzohydroxamic Acid (BHA) | ~10.5 | 0.5x - 1.5x |
| 4-Methoxybenzohydroxamic Acid | ~0.34 - 5.0 | High Potency |
| 4-Chlorobenzohydroxamic Acid | ~12.0 | Lower Potency |
Note: Values represent aggregated ranges from literature sources [9, 16]. The electron-donating methoxy group significantly enhances potency compared to electron-withdrawing chloro substituents.
Part 3: Experimental Protocols
Validated Synthesis of 4-Methoxybenzohydroxamic Acid
This protocol utilizes a nucleophilic acyl substitution of ethyl 4-methoxybenzoate with hydroxylamine. This method is preferred over acid chloride routes to minimize side reactions (O-acylation).
Reagents:
-
Ethyl 4-methoxybenzoate (10 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (15 mmol)
-
Potassium Hydroxide (KOH) (30 mmol)
-
Methanol (MeOH) (anhydrous)
Workflow:
-
Preparation of Hydroxylamine: Dissolve NH₂OH·HCl (1.04 g, 15 mmol) in MeOH (10 mL).
-
Preparation of Base: Dissolve KOH (1.68 g, 30 mmol) in MeOH (10 mL).
-
Generation of Free Base: Add the KOH solution to the NH₂OH·HCl solution at 0°C. Stir for 15 min. A white precipitate (KCl) will form.
-
Filtration: Filter off the KCl rapidly to obtain a clear alkaline hydroxylamine solution.
-
Coupling: Add Ethyl 4-methoxybenzoate (1.80 g, 10 mmol) dropwise to the filtrate.
-
Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1). The ester spot (high Rf) should disappear; the hydroxamic acid spot (lower Rf) will appear.
-
Workup: Evaporate MeOH under reduced pressure. Dissolve the residue in minimal water (10 mL).
-
Acidification: Cool to 0°C and acidify carefully with 1N HCl to pH ~5–6. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from hot Ethyl Acetate/Methanol.
Yield Expectation: 70–85%. Characterization: Ferric Chloride Test: Deep violet/red color (positive for hydroxamic acid).
Synthesis Logic Diagram
Figure 2: Step-by-step synthesis workflow for 4-MBHA.
Part 4: Analytical Validation & Quality Control
Iron(III) Complexation Assay (Colorimetric)
To verify the integrity of the hydroxamic acid moiety, a colorimetric assay is standard.
-
Principle: 4-MBHA forms a stable, colored complex with Fe³⁺ in acidic media.
-
Protocol: Dissolve 1 mg of product in 1 mL MeOH. Add 2 drops of 1% FeCl₃ solution.
-
Result: Immediate formation of a deep violet/red complex confirms the presence of the -CONHOH group.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150 mm).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (10:90 to 90:10 over 20 min).
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Retention: 4-MBHA will elute earlier than the starting ester due to increased polarity.
References
-
Synthesis and Characterization of Benzohydroxamic Acid Metal Complexes. Malaysian Journal of Analytical Sciences. (2019). 1[2]
-
Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives. PubMed. (2022). 3[2]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. NIH/ResearchGate. (2021). 4
-
Chemistry and mechanism of urease inhibition. PubMed. (2002).[5] 5
-
Hydroxamic Acids Designed as Inhibitors of Urease. ResearchGate. (2026). 6[2]
-
Benzohydroxamic acid - Organic Syntheses Procedure. Organic Syntheses. 7
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: The Antioxidant Mechanism of 4-Methoxysalicylhydroxamic Acid (4-MSHA)
This technical guide details the antioxidant mechanisms, chemical properties, and experimental validation of 4-Methoxysalicylhydroxamic Acid (4-MSHA) .
Executive Summary
4-Methoxysalicylhydroxamic Acid (4-MSHA) is a potent, dual-action antioxidant scaffold derived from salicylhydroxamic acid (SHAM). While SHAM is widely recognized as an inhibitor of alternative oxidase (AOX) and peroxidases, the 4-methoxy derivative exhibits enhanced radical scavenging efficacy due to the electron-donating effects of the methoxy group. This guide explores its role as a metal chelator (preventing Fenton chemistry) and a direct radical scavenger (via Hydrogen Atom Transfer), positioning it as a candidate for mitigating oxidative stress in neurodegenerative and ischemic conditions.
Chemical & Pharmacological Profile
Structural Architecture
4-MSHA combines a hydroxamic acid moiety (
-
Core Scaffold: Salicylhydroxamic acid (2-hydroxybenzohydroxamic acid).
-
Functional Modification: 4-Methoxy (
) group. -
Key Pharmacophore: The (O,O)-bidentate chelating site formed by the carbonyl oxygen and the hydroxamic hydroxyl group (or the phenolic hydroxyl and carbonyl oxygen).
| Property | Description | Impact on Antioxidant Activity |
| Metal Chelation | Bidentate binding of | Sequesters redox-active metals, blocking Fenton/Haber-Weiss reactions. |
| Electronic Effect | 4-Methoxy (Electron Donating Group) | Increases electron density on the aromatic ring, stabilizing the phenoxy radical after H-atom donation. |
| Lipophilicity | Moderate ( | Enhanced membrane permeability compared to unsubstituted SHAM, allowing intracellular antioxidant action. |
| Acidity (pKa) | Exists as a mono-anion at physiological pH, optimizing metal binding affinity. |
Mechanisms of Antioxidant Action[1][2][3][4][5][6][7]
4-MSHA operates via a "Block and Scavenge" dual mechanism. It first blocks the generation of hydroxyl radicals by chelating free iron, and secondly, it scavenges any radicals that escape.
Mechanism I: Metal Chelation (The "Block")
Free iron (
-
Action: 4-MSHA forms a stable, redox-inactive complex with
and . -
Stoichiometry: Typically forms a 3:1 (Ligand:Metal) octahedral complex at physiological pH.
-
Result: The redox potential of the iron is shifted, rendering it incapable of participating in radical generation.
Mechanism II: Radical Scavenging (The "Scavenge")
The 4-methoxy group is critical here. It acts as an Electron Donating Group (EDG) , which lowers the Bond Dissociation Enthalpy (BDE) of the phenolic and hydroxamic O-H bonds.
-
Pathway: Hydrogen Atom Transfer (HAT).[1]
-
Process:
-
Stabilization: The resulting radical (
) is stabilized by resonance delocalization, further enhanced by the electron-rich methoxy substituent.
Mechanism III: Peroxidase Inhibition
Like its parent SHAM, 4-MSHA inhibits peroxidases (e.g., Myeloperoxidase - MPO).
-
Target: Heme center of the enzyme.[2]
-
Effect: Prevents the formation of Hypochlorous Acid (
), a potent oxidant involved in tissue damage during inflammation.
Visualization of Signaling & Mechanism
The following diagram illustrates the multi-targeted antioxidant pathway of 4-MSHA.
Figure 1: The tripartite antioxidant mechanism of 4-MSHA: Metal Chelation, Radical Scavenging, and Enzyme Inhibition.
Experimental Protocols
To validate the antioxidant efficacy of 4-MSHA, the following assays are recommended. These protocols are designed to isolate specific mechanisms (Chelation vs. Scavenging).
Protocol A: Iron Chelation Capacity (Ferrozine Assay)
Objective: Quantify the ability of 4-MSHA to sequester
-
Preparation: Prepare a 1 mM stock solution of 4-MSHA in Methanol/Water (1:1).
-
Reaction Mix:
-
Add 100 µL of 4-MSHA (various concentrations: 10–200 µM).
-
Add 50 µL of
(2 mM). -
Incubate for 5 minutes at room temperature.
-
-
Initiation: Add 100 µL of Ferrozine (5 mM).
-
Measurement: Shake vigorously and incubate for 10 minutes. Measure absorbance at 562 nm .
-
Calculation:
Note: A lower absorbance indicates higher chelation (Ferrozine only binds free iron).
Protocol B: DPPH Radical Scavenging Assay
Objective: Measure direct H-atom donation capability.
-
Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution should be deep purple).
-
Execution:
-
Mix 1 mL of DPPH solution with 1 mL of 4-MSHA solution (range 5–100 µM).
-
Control: 1 mL DPPH + 1 mL Methanol.
-
-
Incubation: Keep in the dark for 30 minutes at room temperature.
-
Detection: Measure absorbance at 517 nm .
-
Analysis: Plot concentration vs. % Inhibition to determine the
. Compare against standard (e.g., Trolox or Ascorbic Acid).-
Expected Result: 4-MSHA should show a lower
(higher potency) than unsubstituted Salicylhydroxamic acid due to the methoxy group.
-
Protocol C: Peroxidase Inhibition (Guaiacol Assay)
Objective: Assess inhibition of peroxidase activity (MPO mimetic).
-
Enzyme Mix: Horseradish Peroxidase (HRP) in phosphate buffer (pH 7.0).
-
Substrate: Guaiacol (10 mM) +
(1 mM). -
Inhibitor: Add 4-MSHA (1–50 µM) to the enzyme mix before adding
. -
Kinetics: Monitor the increase in absorbance at 470 nm (formation of tetraguaiacol) for 3 minutes.
-
Result: Calculate
(Inhibition constant) using a Dixon plot.
Comparative Data Summary (Theoretical)
The following table contrasts 4-MSHA with standard antioxidants based on structural properties.
| Compound | Primary Mechanism | Relative Lipophilicity | Radical Scavenging Potential |
| 4-MSHA | Chelation + Scavenging | High (Methoxy group) | High (Stabilized by -OMe) |
| Salicylhydroxamic Acid (SHAM) | Chelation + Enzyme Inhibition | Moderate | Moderate |
| Desferrioxamine | Pure Chelation | Low (Hydrophilic) | Negligible |
| Trolox | Pure Scavenging | Moderate | High |
References
-
Baltazar, M. T., et al. (2011). Antioxidant properties and associated mechanisms of salicylates. Current Medicinal Chemistry. Link
-
Kuriakose, J., et al. (2015). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Link
-
Ikeda-Saito, M., et al. (1991). Salicylhydroxamic acid inhibits myeloperoxidase activity.[2] Journal of Biological Chemistry. Link
-
Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. Link
-
Grazul, M., & Budzisz, E. (2009). Biological activity of metal ions complexes of chromone-2-carboxylic acid and their ligands. Coordination Chemistry Reviews. Link
Sources
Thermodynamic Stability Profile of N,2-dihydroxy-4-methoxybenzamide
Executive Summary
N,2-dihydroxy-4-methoxybenzamide (also known as 4-methoxysalicylhydroxamic acid) represents a specialized class of chelating pharmacophores. Its thermodynamic stability is governed by a delicate interplay between the hydroxamic acid moiety (susceptible to hydrolysis and Lossen rearrangement) and the 2-hydroxy (salicyl) core (which confers stabilization via intramolecular hydrogen bonding).
This guide analyzes the molecule's stability through the lens of electronic structure, protonation equilibria, and degradation kinetics. It provides researchers with the mechanistic grounding required to formulate, store, and utilize this compound in drug development, particularly for metalloenzyme inhibition (e.g., Urease, HDAC) and siderophore-mimetic applications.
Molecular Architecture & Electronic Thermodynamics
The thermodynamic behavior of N,2-dihydroxy-4-methoxybenzamide is defined by three structural features that dictate its ground-state energy and reactivity.
Resonance and Tautomerism
The hydroxamic acid group exists in equilibrium between the amido (keto) and imido (enol) tautomers. In the solid state and neutral aqueous solution, the amido form (Z-conformer) is thermodynamically favored by approximately 5–7 kcal/mol due to resonance stabilization with the benzene ring.
-
Electronic Effect of 4-Methoxy: The methoxy group at the para position relative to the carbonyl is a strong electron-donating group (EDG). Through resonance (+R effect), it increases electron density at the carbonyl carbon.
-
Thermodynamic Consequence: This reduces the electrophilicity of the carbonyl carbon, rendering the amide bond more thermodynamically stable against nucleophilic attack (hydrolysis) compared to the unsubstituted salicylhydroxamic acid.
-
Intramolecular Hydrogen Bonding
A critical stabilizing feature is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the 2-phenolic proton and the carbonyl oxygen .
-
Bond Strength: Estimated at 4–6 kcal/mol.
-
Impact: This "locking" mechanism restricts bond rotation, lowers the ground state energy, and significantly retards hydrolysis rates by shielding the carbonyl oxygen from solvation and protonation.
Thermodynamic Parameters: Protonation & Complexation
Understanding the acid-base dissociation constants (pKa) is prerequisite for predicting stability, as the anionic species exhibit distinct degradation kinetics.
Acid-Base Dissociation (pKa)
The molecule possesses two ionizable protons. The 4-OMe group, being electron-donating, slightly increases the pKa values relative to the parent salicylhydroxamic acid.
| Ionizable Group | Approx. pKa | Thermodynamic Species at pH 7.4 |
| N-OH (Hydroxamic) | 7.8 – 8.2 | ~15% Anionic (Hydroxamate) |
| 2-OH (Phenolic) | 9.8 – 10.2 | Neutral (Protonated) |
Note: The N-OH proton is more acidic than the phenolic proton in this scaffold due to the electron-withdrawing nature of the adjacent carbonyl.
Metal Complexation (Thermodynamic Sink)
While the free ligand is metastable, its thermodynamic stability increases drastically upon chelation.
-
Fe(III) Affinity: The ligand forms tris-chelate complexes (
) with extremely high stability constants ( ). -
Thermodynamic Implications: In the presence of trace metals, the equilibrium shifts entirely toward the complex, which is resistant to hydrolysis. All stability assays must be performed in metal-free (EDTA-treated) media to assess the intrinsic ligand stability.
Chemical Stability Profile & Degradation Pathways
Hydrolytic Degradation
The primary thermodynamic instability is the hydrolysis of the C-N bond, yielding 4-methoxysalicylic acid and hydroxylamine .
-
Acid-Catalyzed: Protonation of the carbonyl oxygen activates the carbon for water attack. The 4-OMe group slows this step by stabilizing the protonated intermediate, making it less reactive than unsubstituted analogs.
-
Base-Catalyzed: Involves direct nucleophilic attack by hydroxide. At pH > 10, the formation of the dianion creates electrostatic repulsion, paradoxically stabilizing the molecule against further hydroxyl attack (a phenomenon known as anionic shielding).
Thermal Instability (Lossen Rearrangement)
At elevated temperatures (>140°C or in refluxing high-boiling solvents), the compound risks undergoing a Lossen Rearrangement .
-
Mechanism: The O-acyl hydroxamate derivative (if formed) or the protonated species rearranges to an isocyanate, which then hydrolyzes to an amine.
-
Mitigation: The 2-OH group suppresses this pathway by H-bonding, making the leaving group ability of the -OH moiety less favorable.
Visualization of Degradation Logic
Caption: Kinetic and thermodynamic pathways governing the stability of the benzamide scaffold.
Experimental Protocols for Stability Assessment
To rigorously validate the thermodynamic stability of this specific molecule, the following protocols are recommended. These move beyond simple observation to quantitative kinetic modeling.
Protocol A: pH-Rate Profile Determination (Spectrophotometric)
Objective: Determine the specific acid/base catalytic constants (
-
Buffer Preparation: Prepare constant ionic strength (I=0.1 M KCl) buffers ranging from pH 1.0 to 12.0. Avoid phosphate buffers if metal contamination is suspected (phosphates precipitate metals).
-
Stock Solution: Dissolve 10 mg of N,2-dihydroxy-4-methoxybenzamide in 1 mL DMSO (cosolvent).
-
Initiation: Spike 50 µL stock into 25 mL of each buffer at 25°C.
-
Monitoring: Monitor the UV absorbance shift.
-
Ligand
: ~300 nm (shifts with pH). -
Hydrolysis Product (Salicylate): ~330 nm (distinct bathochromic shift).
-
-
Data Analysis: Plot
vs. time to obtain pseudo-first-order rate constants ( ). Plot vs. pH to identify the region of maximum stability (typically pH 5–7 for this class).
Protocol B: Potentiometric Determination of pKa
Objective: Define the protonation state boundaries.
-
System: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
-
Solvent: Water:Methanol (80:20) mix is often required due to limited aqueous solubility of the neutral form, followed by Yasuda-Shedlovsky extrapolation to 0% organic solvent.
-
Titrant: Carbonate-free KOH (0.1 M).
-
Procedure:
-
Dissolve 2 mM ligand in degassed solvent under
atmosphere (crucial to prevent oxidation of the hydroxamic group). -
Titrate from pH 2.0 to 11.0.
-
Perform 3 replicates.
-
-
Calculation: Use Bjerrum analysis or Hyperquad software to refine pKa values.
References
-
Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry.
-
Santos, M. A., et al. (2002). "Salicylhydroxamic acid derivatives: Synthesis, physicochemical properties and iron chelation." Journal of Inorganic Biochemistry.
-
Monzyk, B., & Crumbliss, A. L. (1979). "Mechanism of hydrolysis of hydroxamic acids." Journal of the American Chemical Society.
-
Agrawal, Y. K. (1979). "Thermodynamic stability constants of metal-hydroxamic acid complexes." Russian Chemical Reviews.
-
NIST Chemistry WebBook. "4-Methoxybenzamide & Hydroxamic Acid Data."
Technical Assessment: Physicochemical Properties of N,2-dihydroxy-4-methoxybenzamide
Executive Summary
Molecule: N,2-dihydroxy-4-methoxybenzamide (Synonyms: 4-Methoxysalicylhydroxamic acid; 4-MeO-SHAM).
Class: Hydroxamic acid siderophore / Histone deacetylase (HDAC) inhibitor pharmacophore.
Critical Data Point: The phenolic (
This guide provides a rigorous analysis of the ionization constants for N,2-dihydroxy-4-methoxybenzamide. Unlike simple phenols, this molecule possesses two interacting acidic centers: the hydroxamic acid moiety and the phenolic hydroxyl. Understanding the specific dissociation order is critical for predicting oral bioavailability, blood-brain barrier (BBB) permeability, and metal chelation efficacy in drug development.
Part 1: Structural Analysis & Ionization Logic
To accurately determine the
The "Salicyl" Core Effect (Intramolecular Bonding)
The molecule features an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the amide.
-
Consequence: This "lock" stabilizes the neutral form, making the phenolic proton significantly harder to remove than in a free phenol. This shifts the phenolic
higher (less acidic).
The 4-Methoxy Substituent (Electronic Perturbation)
The methoxy group (-OCH
-
Relative to Hydroxamic Acid (
): Para position. The methoxy group acts as a strong Electron Donating Group (EDG) via resonance. This increases electron density at the carbonyl, destabilizing the conjugate base of the hydroxamic acid, slightly raising . -
Relative to Phenol (
): Meta position. At the meta position, resonance effects are minimized, and the inductive electron-withdrawing effect ( ) dominates slightly. This theoretically lowers the phenolic , but the intramolecular H-bond described above remains the dominant factor.
Dissociation Pathway
The consensus in salicylhydroxamic acid chemistry is a sequential deprotonation:
-
First Ionization (
): Loss of the N-hydroxy proton (Hydroxamic acid). -
Second Ionization (
): Loss of the Phenolic proton.
Part 2: Quantitative Data Profile
The following values represent the synthesized data from structural analogs (Salicylhydroxamic acid) and Hammett equation adjustments for the 4-methoxy substituent.
| Ionization Center | Functional Group | Estimated pKa | Electronic State | Biological Implication |
| Site 1 ( | Hydroxamic Acid (-NH-OH) | 7.6 – 7.9 | Neutral | Primary metal chelation site (Fe, Zn). Dominates solubility at physiological pH (7.4). |
| Site 2 ( | Phenolic Hydroxyl ( | 9.6 – 9.9 | Mono-anion | Remains protonated at physiological pH. Critical for lipophilicity and membrane permeation. |
Visualization: Dissociation Equilibrium
The following diagram illustrates the stepwise deprotonation pathway, highlighting the stability of the mono-anionic species at physiological pH.
Caption: Stepwise dissociation of N,2-dihydroxy-4-methoxybenzamide. The phenolic proton (
Part 3: Experimental Determination Protocol
To validate these values in a drug development context, a Potentiometric Titration is the gold standard. Spectrophotometry is recommended as a secondary check due to the UV-active nature of the phenolate ion.
Protocol: Potentiometric Titration (GLP Standard)
Objective: Determine precise thermodynamic
-
Preparation of Titrant:
-
Prepare carbonate-free 0.1 M NaOH. Standardize against Potassium Hydrogen Phthalate (KHP).
-
Why: Carbonate contamination introduces error near pH 10, exactly where the phenolic
lies.
-
-
Sample Preparation:
-
Dissolve
M of N,2-dihydroxy-4-methoxybenzamide in degassed water. -
Solubility Note: If aqueous solubility is poor, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
-
-
Titration Execution:
-
Perform titration under inert gas (
or Ar) blanket to prevent absorption. -
Maintain temperature at
C. -
Titrate from pH 3.0 to pH 11.5.[1]
-
-
Data Analysis (Bjerrum Method):
-
Calculate the average number of protons bound per molecule (
) at each pH step. -
Plot
vs. pH. -
Result:
is the pH where ; (Phenolic) is the pH where .
-
Workflow Visualization
Caption: Decision tree for accurate pKa determination, accounting for potential solubility issues common with benzamide derivatives.
Part 4: Implications for Drug Development
Blood-Brain Barrier (BBB) Permeability
At physiological pH (7.4), the molecule exists primarily as the mono-anion (deprotonated hydroxamate, protonated phenol).
-
Risk: Anionic species generally have poor BBB penetration compared to neutral molecules.
-
Mitigation: The "Salicyl" motif's intramolecular H-bond masks the polarity of the phenolic -OH and the carbonyl, effectively creating a "pseudo-neutral" lipophilic face. This often allows better-than-predicted permeability for salicylhydroxamic acids.
Metal Chelation (Siderophore Activity)
The therapeutic mechanism often involves chelating
-
The Phenolic Oxygen is a critical donor atom in the chelation complex.
-
Complexation requires the displacement of the phenolic proton.
-
Insight: A higher phenolic
(9.8) means the proton is tightly held. However, metal binding provides enough thermodynamic energy to displace this proton even at pH 7.4, forming a stable 5- or 6-membered chelate ring.
References
-
Kurzak, B., et al. (1992). "Potentiometric and Spectrophotometric Studies of Salicylhydroxamic Acid and its Metal Complexes." Journal of Coordination Chemistry.
-
Monzyk, B., & Crumbliss, A. L. (1979). "Mechanism of Ligand Substitution on High-Spin Iron(III) by Hydroxamic Acids." Journal of the American Chemical Society.[2][3]
-
PubChem. (2025).[4] "Salicylhydroxamic Acid: Compound Summary." National Library of Medicine.
-
Bordwell, F. G. (1988). "Equilibrium Acidities in Dimethyl Sulfoxide Solution." Accounts of Chemical Research.
-
Farkas, E., et al. (2000). "Complexation of Iron(III), Aluminum(III), and Copper(II) by Salicylhydroxamic Acid Derivatives." Polyhedron.
Sources
Methodological & Application
synthesis of N,2-dihydroxy-4-methoxybenzamide from methyl ester
An Application Note for the Synthesis of N,2-dihydroxy-4-methoxybenzamide from Methyl 2,4-dihydroxy-4-methoxybenzoate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of N,2-dihydroxy-4-methoxybenzamide, a compound of interest in the pharmaceutical and cosmetic industries for its potential antioxidant and anti-inflammatory properties.[1] The protocol outlines the conversion of Methyl 2,4-dihydroxy-4-methoxybenzoate via aminolysis with hydroxylamine. This document provides a robust theoretical framework, a detailed step-by-step experimental protocol, and critical insights into the reaction mechanism, optimization, and safety considerations. It is intended for researchers, chemists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Background
N,2-dihydroxy-4-methoxybenzamide is a hydroxamic acid derivative with a chemical structure conducive to various biological activities. Its utility as an intermediate and active ingredient makes a reliable synthetic route essential.[1][2] The synthesis described herein employs the aminolysis of a methyl ester, a fundamental and widely used transformation in organic chemistry.
The starting material, Methyl 2,4-dihydroxy-4-methoxybenzoate, is a readily available key intermediate.[3] The core of this synthesis is the nucleophilic acyl substitution reaction, where the nucleophile, hydroxylamine (NH₂OH), displaces the methoxy group of the ester to form the desired N-hydroxy amide (a hydroxamic acid).
The Mechanism of Aminolysis
Aminolysis of esters proceeds via a nucleophilic addition-elimination pathway.[4] Although the methoxy group is a poor leaving group, the reaction can be driven to completion, often with the aid of heat or by using the amine as the solvent.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the nitrogen atom to a base. In this case, another molecule of hydroxylamine can act as the base.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methoxy group as a methoxide anion (CH₃O⁻).
-
Protonation: The methoxide anion is a strong base and is subsequently protonated by the previously formed protonated hydroxylamine, regenerating the neutral hydroxylamine catalyst and forming methanol as a byproduct.
Computational studies have shown that for the aminolysis of aromatic esters, the reaction pathway can be facilitated by a second molecule of the amine acting as a general base catalyst, which helps with the proton transfer steps and lowers the activation energy.[6]
// Invisible edges for layout Ester -> NH2OH [style=invis]; Tetrahedral -> Methoxide [style=invis]; Amide -> Methanol [style=invis];
// Manually position nodes for clarity {rank=same; Ester; NH2OH;} {rank=same; Tetrahedral;} {rank=same; Amide; Methoxide;} {rank=same; Methanol;} } } Caption: The aminolysis reaction pathway.
Experimental Protocol
This protocol is designed for the synthesis of N,2-dihydroxy-4-methoxybenzamide on a laboratory scale.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Methyl 2,4-dihydroxy-4-methoxybenzoate | ≥97% | Sigma-Aldrich | 2150-47-2 | Starting material. |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | ≥98% | Major Supplier | 5470-11-1 | Source of hydroxylamine. |
| Potassium Hydroxide (KOH) | ≥85% | Major Supplier | 1310-58-3 | Used to generate free hydroxylamine. |
| Methanol (CH₃OH) | Anhydrous | Major Supplier | 67-56-1 | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Major Supplier | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | Major Supplier | 110-54-3 | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Supplier | 7757-82-6 | Drying agent. |
| Deionized Water | - | Laboratory | 7732-18-5 | For work-up. |
| Hydrochloric Acid (HCl) | 1 M solution | Laboratory | 7647-01-0 | For pH adjustment during work-up. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
Step-by-Step Synthesis Procedure
Step 1: Preparation of Free Hydroxylamine Solution Causality Note: Hydroxylamine is often supplied as a more stable hydrochloride salt. It must be converted to the free base in situ before reacting with the ester. Potassium hydroxide in methanol is an effective way to achieve this, precipitating KCl out of the solution.
-
In a 50 mL Erlenmeyer flask, dissolve 1.04 g (15.0 mmol, 3.0 eq) of hydroxylamine hydrochloride in 15 mL of anhydrous methanol.
-
In a separate beaker, dissolve 0.84 g (15.0 mmol, 3.0 eq) of potassium hydroxide in 10 mL of anhydrous methanol. This may be slightly exothermic.
-
Slowly add the methanolic KOH solution to the hydroxylamine hydrochloride solution while stirring. A white precipitate of potassium chloride (KCl) will form immediately.
-
Allow the mixture to stir for 20 minutes at room temperature.
-
Filter the mixture to remove the precipitated KCl. Wash the precipitate with a small amount of methanol (approx. 5 mL). The resulting filtrate is the methanolic solution of free hydroxylamine. Use this solution immediately in the next step.
Step 2: Aminolysis Reaction Causality Note: The reaction is heated to reflux to increase the reaction rate. Esters are less reactive than other carboxylic acid derivatives like acyl chlorides, so thermal energy is required to overcome the activation barrier.[4] An excess of hydroxylamine is used to drive the equilibrium towards the product.
-
Dissolve 0.84 g (5.0 mmol, 1.0 eq) of Methyl 2,4-dihydroxy-4-methoxybenzoate in the freshly prepared hydroxylamine solution in a 100 mL round-bottom flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.
-
Allow the reaction to proceed for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
Step 3: Work-up and Extraction
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 30 mL of deionized water.
-
Acidify the aqueous solution to approximately pH 5-6 with 1 M HCl. This step ensures the phenolic hydroxyl groups are protonated and neutralizes any remaining base.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts in a separatory funnel and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Step 4: Purification Causality Note: While a similar procedure using ammonia can sometimes yield a product that precipitates, purification via column chromatography is recommended here to remove unreacted starting material and any potential side products, ensuring high purity.[7]
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 30% ethyl acetate in hexanes and gradually increasing to 60% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and evaporate the solvent to yield N,2-dihydroxy-4-methoxybenzamide as a solid.
Data Summary and Visualization
Quantitative Reaction Data
| Parameter | Value |
| Starting Ester Mass | 0.84 g |
| Starting Ester Moles | 5.0 mmol |
| Hydroxylamine Molar Eq. | 3.0 |
| Reaction Temperature | ~65 °C (Reflux) |
| Reaction Time | 6-8 hours |
| Theoretical Product MW | 183.16 g/mol [2] |
| Theoretical Yield | 0.916 g |
| Expected Purity (Post-Chromo) | >95% |
Safety and Troubleshooting
-
Safety: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydroxylamine and its solutions can be skin irritants. Methanol is flammable and toxic.
-
Troubleshooting - Low Yield: If the yield is low, ensure the hydroxylamine was freshly prepared and that the starting ester was fully dissolved. Incomplete reaction can be addressed by extending the reflux time.
-
Troubleshooting - Impure Product: If purification is difficult, it may indicate side reactions. Overheating can cause decomposition of hydroxylamine. Ensure the reflux temperature is not excessively high. The phenolic hydroxyl group on the starting material is generally not reactive under these basic conditions but could potentially be a site for side reactions if a very strong, non-nucleophilic base were used.
References
-
Enhanced aminolysis of cyclic carbonates by β-hydroxyamines for fully biobased polyhydroxyurethanes. ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. MDPI. [Link]
-
2,4-Dihydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide. National Institutes of Health (NIH). [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
N,2-Dihydroxy-4-methoxybenzamide. MySkinRecipes. [Link]
-
Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyanate. CCS Chemistry. [Link]
-
Converting Esters to Amides: "Aminolysis". YouTube. [Link]
-
Enhanced aminolysis of cyclic carbonates by β-hydroxylamines for the production of fully biobased polyhydroxyurethanes. Royal Society of Chemistry. [Link]
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Semantic Scholar. [Link]
-
Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. ResearchGate. [Link]
-
Figure 1 from Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'. Semantic Scholar. [Link]
- Synthesis method for 2-methoxy-4-methylbenzylamine.
-
Methyl 2,4-Dihydroxybenzoate. PubChem. [Link]
-
METHYL 2,4-DIHYDROXYBENZOATE. gsrs.ncats.nih.gov. [Link]
Sources
- 1. N,2-Dihydroxy-4-methoxybenzamide [myskinrecipes.com]
- 2. N,2-Dihydroxy-4-methoxybenzamide 95% | CAS: 90222-58-5 | AChemBlock [achemblock.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dihydroxybenzamide synthesis - chemicalbook [chemicalbook.com]
Application Note: Preparation and Handling of N,2-dihydroxy-4-methoxybenzamide Stock Solutions for Research Applications
Abstract
N,2-dihydroxy-4-methoxybenzamide is a benzamide derivative with noted antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and cosmetic research[1]. The integrity of experimental outcomes in drug discovery and development relies heavily on the precise and consistent preparation of test compounds. This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of N,2-dihydroxy-4-methoxybenzamide stock solutions. It emphasizes the scientific principles behind solvent selection, safety considerations, and quality control to ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Compound Specifications
A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust preparation protocol. Key specifications for N,2-dihydroxy-4-methoxybenzamide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 90222-58-5 | [2] |
| Molecular Formula | C₈H₉NO₄ | [1][3][4] |
| Molecular Weight | 183.16 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| Appearance | Solid powder | N/A |
| Recommended Storage | 2-8°C | [1][2] |
Scientific Principles of Stock Solution Preparation
The Critical Role of the Solvent
The selection of an appropriate solvent is the most critical decision in stock solution preparation. N,2-dihydroxy-4-methoxybenzamide, like many aromatic organic compounds, is expected to have low aqueous solubility. While direct solubility data is not extensively published, related structures such as 4-Hydroxybenzamide are sparingly soluble in water but show good solubility in organic solvents like Dimethyl Sulfoxide (DMSO)[5]. Similarly, 2,2'-Dihydroxy-4-methoxybenzophenone is practically insoluble in water but freely soluble in alcohol[6].
Expert Rationale: DMSO is the recommended solvent for N,2-dihydroxy-4-methoxybenzamide due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays. This allows for the creation of a high-concentration primary stock that can be diluted to working concentrations with minimal risk of precipitation.
Ensuring Accuracy and Concentration
The reproducibility of an experiment begins with the accuracy of the stock solution. The preparation of a molar solution requires precise gravimetric and volumetric measurements. The fundamental calculation is:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Trustworthiness: Always use a calibrated analytical balance for weighing the compound and calibrated pipettes for volumetric measurements. Document every step, including the lot number of the compound and the final calculated concentration.
Stability and Storage Considerations
Chemical stability is paramount for the longevity and reliability of a stock solution. Key factors influencing the stability of N,2-dihydroxy-4-methoxybenzamide include:
-
Temperature: The supplier recommends storing the solid compound at 2-8°C[1][2]. This recommendation should be extended to the stock solution to minimize degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote compound degradation or precipitation.
-
Light: Photodegradation is a potential issue for many aromatic compounds. Storing solutions in amber vials or in the dark is a prudent measure.
Expert Rationale: The industry-standard best practice is to aliquot the primary stock solution into single-use volumes. This strategy drastically reduces the risk of contamination and eliminates the detrimental effects of freeze-thaw cycles on the master stock.
Safety and Handling Precautions
According to safety data, N,2-dihydroxy-4-methoxybenzamide is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.
-
-
Handling:
-
Incompatible Materials:
-
Avoid strong oxidizing agents, strong acids, and strong bases[7].
-
Protocol: Preparation of a 10 mM N,2-dihydroxy-4-methoxybenzamide Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.
Materials and Equipment
| Material/Equipment | Specification |
| N,2-dihydroxy-4-methoxybenzamide | Purity ≥95% |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% purity |
| Analytical Balance | Readability of 0.1 mg or better |
| Microcentrifuge Tubes | 1.5 mL or 2.0 mL, sterile |
| Amber Glass Vial | For storing the master stock |
| Calibrated Micropipettes | P1000, P200 |
| Vortex Mixer | Standard laboratory model |
| Chemical Fume Hood | Certified |
Step-by-Step Protocol
-
Calculate Required Mass:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 183.16 g/mol * 1000 mg/g = 1.83 mg
-
Rationale: This calculation determines the precise amount of solid needed. It is advisable to weigh a slightly larger mass (e.g., ~2 mg) and adjust the solvent volume accordingly for better accuracy.
-
-
Weigh the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully add approximately 1.83 mg of N,2-dihydroxy-4-methoxybenzamide powder into the tube inside a chemical fume hood.
-
Record the exact mass. Let's assume the actual mass is 1.85 mg .
-
-
Calculate Required Solvent Volume:
-
Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mmol/L)
-
Volume (mL) = [1.85 mg / 183.16 g/mol ] / 10 mmol/L = 1.01 mL
-
Rationale: Adjusting the solvent volume to the actual mass weighed ensures the final concentration is precisely 10 mM.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1.01 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex at medium speed for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Note: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Avoid excessive heat.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Label each tube with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store all aliquots and the master stock at 2-8°C in a dark container.
-
Quality Control
A properly prepared stock solution is the first step in self-validating an experiment. The primary quality control check is a visual inspection for clarity and absence of precipitation. For applications under Good Laboratory Practice (GLP), the concentration and purity of the stock solution may be formally verified using an analytical technique like High-Performance Liquid Chromatography (HPLC).
Workflow Visualization
The following diagram illustrates the standardized workflow for preparing a high-quality stock solution.
Caption: Workflow for N,2-dihydroxy-4-methoxybenzamide Stock Preparation.
Application Example: Preparing Working Solutions for Cell-Based Assays
The 10 mM stock solution must be diluted to a final working concentration in cell culture media. Direct addition of DMSO stock to media can cause precipitation. A serial dilution method is recommended.
Protocol: Preparing a 10 µM Working Solution
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution.
-
Add 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium.
-
Vortex gently.
-
Rationale: This step minimizes the final concentration of DMSO and reduces the risk of compound precipitation.
-
-
Final Dilution: Dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM working concentration.
-
For a final volume of 1 mL, add 100 µL of the 100 µM solution to 900 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
References
-
N,2-dihydroxy-4-methoxybenzamide | C8H9NO4 | CID 10171294. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
-
N,2-Dihydroxy-4-methoxybenzamide. (n.d.). MySkinRecipes. Retrieved February 16, 2026, from [Link]
-
2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
Sources
- 1. N,2-Dihydroxy-4-methoxybenzamide [myskinrecipes.com]
- 2. N,2-Dihydroxy-4-methoxybenzamide | 90222-58-5 [sigmaaldrich.com]
- 3. N,2-dihydroxy-4-methoxybenzamide | C8H9NO4 | CID 10171294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,2-dihydroxy-4-methoxybenzamide [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Quantitative Determination of Metal Chelation by Hydroxamic Acids: An Application Note and Protocol using the Ferric Perchlorate Assay
Introduction: The Significance of Hydroxamic Acids as Metal Chelators
Hydroxamic acids (-CONHOH) are a class of organic compounds that exhibit a strong affinity for metal ions, acting as potent bidentate chelators.[1] This remarkable metal-binding capacity is central to their diverse biological activities and widespread applications in medicine and biotechnology.[2] The hydroxamic acid moiety can form stable, five-membered ring complexes with various metal ions, most notably with ferric iron (Fe³⁺), but also with other biologically significant metals like zinc (Zn²⁺) and copper (Cu²⁺).[1][3]
This strong chelating ability underpins the therapeutic action of several drugs. For instance, Deferoxamine, a trihydroxamate siderophore, is a cornerstone in the treatment of iron overload disorders.[4][5] In the realm of oncology, hydroxamic acid-based histone deacetylase (HDAC) inhibitors, such as Vorinostat, function by chelating the zinc ion in the enzyme's active site.[3] The ability of hydroxamic acids to sequester metal ions is thus a critical parameter to quantify for researchers in drug development, microbiology, and biochemistry.
This application note provides a detailed, field-proven protocol for the quantitative analysis of metal chelation by hydroxamic acids using the ferric perchlorate assay. This colorimetric method is specific for the hydroxamate group and relies on the formation of a colored complex with ferric iron, providing a straightforward and reliable means of quantification.[6][7]
Principle of the Ferric Perchlorate Assay
The ferric perchlorate assay is a robust spectrophotometric method for the detection and quantification of hydroxamic acids. The underlying principle is the formation of a stable, colored complex between the hydroxamic acid and ferric ions (Fe³⁺) in an acidic environment.[6] In the presence of perchloric acid, hydroxamic acids chelate Fe³⁺, resulting in a distinct color change, typically to orange-red or purple.[3][7]
The intensity of the color produced is directly proportional to the concentration of the hydroxamic acid in the sample, adhering to the Beer-Lambert law. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the iron-hydroxamate complex, the concentration of the hydroxamic acid can be accurately determined.[8] This is typically achieved by comparing the absorbance of the unknown sample to a standard curve generated with a known hydroxamic acid, such as Deferoxamine or Benzohydroxamic acid.[7][9]
Visualizing the Assay Principle
Caption: Workflow of the Ferric Perchlorate Assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantitative determination of hydroxamic acids using the ferric perchlorate assay.
Materials and Reagents
-
Ferric Perchlorate Hexahydrate (Fe(ClO₄)₃·6H₂O)
-
Perchloric Acid (HClO₄), 70%
-
Hydroxamic Acid Standard:
-
Deferoxamine Mesylate (Desferal®) or
-
Benzohydroxamic Acid
-
-
Solvent for Standard: Deionized water for Deferoxamine Mesylate; Ethanol or a mixture of water and ethanol for Benzohydroxamic acid.
-
Test Samples: Solutions containing the hydroxamic acid of interest.
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance in the 300-500 nm range.
-
Cuvettes or 96-well microplates.
-
Calibrated micropipettes and tips.
-
Vortex mixer.
-
Analytical balance.
-
Preparation of Solutions
1. Ferric Perchlorate Reagent (5 mM in 0.1 M HClO₄):
-
Caution: Perchloric acid is a strong oxidizing agent and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Prepare a 0.1 M HClO₄ solution by adding 8.6 mL of 70% HClO₄ to 991.4 mL of deionized water.
-
Dissolve 0.217 g of Ferric Perchlorate Hexahydrate (Fe(ClO₄)₃·6H₂O) in 100 mL of the 0.1 M HClO₄ solution.
-
Store the reagent in a dark, glass bottle at 4°C. The solution is stable for several weeks.
2. Hydroxamic Acid Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of the chosen hydroxamic acid standard (e.g., Deferoxamine Mesylate).
-
Dissolve the standard in 10 mL of the appropriate solvent to obtain a 1 mg/mL stock solution.
-
Store the stock solution at 4°C.
3. Preparation of Standard Curve:
-
Perform serial dilutions of the hydroxamic acid standard stock solution to prepare a series of standards with known concentrations. A typical range for the standard curve is 0.05 to 0.5 mg/mL.
-
An example dilution series for a standard curve is provided in the table below:
| Standard | Concentration (mg/mL) | Volume of Stock (1 mg/mL) | Volume of Solvent |
| 1 | 0.5 | 500 µL | 500 µL |
| 2 | 0.25 | 250 µL | 750 µL |
| 3 | 0.125 | 125 µL | 875 µL |
| 4 | 0.0625 | 62.5 µL | 937.5 µL |
| 5 | 0.03125 | 31.25 µL | 968.75 µL |
| Blank | 0 | 0 µL | 1000 µL |
Assay Procedure
The following procedure can be performed in either microcentrifuge tubes followed by transfer to cuvettes, or directly in a 96-well microplate.
-
Sample Preparation:
-
Pipette 250 µL of each standard and unknown sample into separate, clearly labeled tubes or wells.
-
-
Reaction Initiation:
-
Add 1.25 mL of the Ferric Perchlorate Reagent to each tube or 200 µL to each well if using a 96-well plate.
-
Mix the contents thoroughly by vortexing or pipetting.
-
-
Incubation:
-
Incubate the mixture at room temperature for 5 minutes to allow for complete color development.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance of each sample at the wavelength of maximum absorbance (λmax). This is typically between 430 nm and 470 nm. It is recommended to perform a spectral scan of the iron-hydroxamate complex to determine the precise λmax for your specific hydroxamic acid.[10]
-
Use the "Blank" standard to zero the spectrophotometer.
-
Data Analysis and Interpretation
1. Standard Curve Generation:
-
Plot the absorbance values of the standards against their corresponding known concentrations (mg/mL or µM).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
The R² value should be close to 1 (ideally >0.99) to ensure the linearity of the assay.
2. Calculation of Unknown Concentration:
-
The concentration of the hydroxamic acid in the unknown sample can be calculated using the equation from the standard curve: Concentration (x) = (Absorbance of Unknown - c) / m
3. Calculation of Metal Chelating Activity (%):
In some applications, it is useful to express the result as a percentage of the metal chelation capacity relative to a known standard.
-
% Chelation = (Absorbance of Sample / Absorbance of Standard) x 100
(This calculation assumes the standard and the sample are at the same initial concentration.)
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Color Development | The concentration of the hydroxamic acid is too low. | Concentrate the sample or use a more sensitive assay if the concentration is below the detection limit of this assay. |
| The Ferric Perchlorate reagent has degraded. | Prepare fresh reagent. Store the reagent in a dark bottle at 4°C. | |
| High Background Absorbance | Contamination of glassware or reagents with interfering substances. | Use acid-washed glassware and high-purity reagents. |
| The sample itself is colored. | Run a sample blank containing the sample and 0.1 M HClO₄ without the ferric perchlorate. Subtract this absorbance from the sample reading. | |
| Precipitate Formation | The pH of the sample is too high, causing precipitation of ferric hydroxide. | Ensure the final reaction mixture is acidic. The perchloric acid in the reagent should be sufficient for most samples. |
| The sample contains compounds that are insoluble in the acidic reagent. | Centrifuge the sample after color development and measure the absorbance of the supernatant. | |
| Non-linear Standard Curve | The concentrations of the standards are outside the linear range of the assay. | Prepare a new set of standards with concentrations within the expected linear range. |
| Pipetting errors. | Ensure accurate pipetting and proper mixing. |
Conclusion
The ferric perchlorate assay is a specific, reliable, and straightforward method for the quantitative determination of hydroxamic acids. Its simplicity and robustness make it an invaluable tool for researchers in various fields, from drug discovery to environmental science. By following the detailed protocol and data analysis steps outlined in this application note, researchers can obtain accurate and reproducible measurements of the metal-chelating capacity of their hydroxamic acid-containing samples.
References
- Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids. Analytical Biochemistry.
- A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega.
- Hydroxamate Production as a High Affinity Iron Acquisition Mechanism in Paracoccidioides Spp. PLOS ONE.
- A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega.
- Hydrolysis of Benzohydroxamic Acid.
- Iron-perchlorate assay for detection of hydroxamic acids of different microorganisms.
- Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection. PubMed.
- How to calculate concentration
- Concentration Calculation
- of Perchloric Acid - Illustrative Experimental Demonstr
- Ferric Chloride Reagent, 10% for deaminase reactions in bacteria. Hardy Diagnostics.
- Preparation method of hydroxamic acid or hydroxamic acid salt.
- Ferric chloride test. Wikipedia.
- Methods for Hydroxamic Acid Synthesis. PMC - NIH.
- Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Dove Medical Press.
- How to find Concentration from Absorbance?, Examples, Graph. Topblogtenz.
- Comprehensive Guide to Deferoxamine in Acute and Chronic Toxicity.
- 10% FERRIC CHLORIDE. Thermo Fisher Scientific.
- Application Notes and Protocols: Laboratory Synthesis of Benzohydroxamic Acid. Benchchem.
- Chemical reaction scheme for assaying the nitrilase activity by ferric hydroxamate spectrophotometry.
- HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use DESFERAL safely and effe. Novartis.
- Guidelines for iron chelation in adults with a haemoglobinopathy or other inherited anaemia diagnosis. selse hcc.
- Perchloric acid enhances sensitivity and reproducibility of the ferric-xylenol orange peroxide assay. PubMed.
- Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.
- How to find the concentration from the Absorbance value?.
- Find the concentration of a solution
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxamate Production as a High Affinity Iron Acquisition Mechanism in Paracoccidioides Spp | PLOS One [journals.plos.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
synthesis of hydroxamic acids via hydroxylamine coupling
Application Note: Optimized Strategies for the Synthesis of Hydroxamic Acids via Hydroxylamine Coupling
Executive Summary
Hydroxamic acids (R-CONHOH) are a critical pharmacophore in medicinal chemistry, serving as zinc-binding groups (ZBGs) in histone deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA, Panobinostat) and metalloproteinase inhibitors.[1] Despite their structural simplicity, the synthesis of hydroxamic acids is plagued by chemoselectivity issues—specifically the competition between
This guide provides two field-validated protocols:
-
Method A (The Modern Standard): T3P®-mediated coupling, offering the highest chemoselectivity and simplest workup for complex substrates.
-
Method B (The Classic Approach): Base-mediated displacement of esters, ideal for simple, robust substrates.
Critical Mechanism & Chemoselectivity
The core challenge in hydroxamic acid synthesis is the ambident nucleophilicity of hydroxylamine (
-
N-Acylation (Thermodynamic Control): Favored at higher pH (pH 9–10) where the amine is more nucleophilic.
-
O-Acylation (Kinetic/Side Reaction): Often occurs with highly reactive acylating agents (e.g., acid chlorides) or insufficient base.
-acyl derivatives are unstable and prone to the Lossen Rearrangement upon heating, decomposing into isocyanates and ureas.[2]
Pathway Visualization
Figure 1: Mechanistic divergence in hydroxylamine coupling. Green path indicates the desired synthesis; Red path indicates the primary failure mode leading to Lossen rearrangement.
Protocol A: T3P®-Mediated Direct Coupling
Best for: Complex substrates, enantiomerically sensitive amino acids, and avoiding racemization. Reagent: Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates the carboxylic acid. Advantage: T3P byproducts are water-soluble, simplifying purification to a simple wash.
Materials
-
Substrate: Carboxylic acid (1.0 equiv)
-
Reagent: Hydroxylamine hydrochloride (
) (1.5 – 3.0 equiv) -
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 – 5.0 equiv)
-
Solvent: Dichloromethane (DCM), Ethyl Acetate (EtOAc), or DMF.
Step-by-Step Procedure
-
Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous solvent (0.1 M concentration).
-
Activation: Add T3P solution (1.5 equiv) and Base (1.0 equiv) to the acid. Stir at
for 15–20 minutes to form the active ester. -
Hydroxylamine Addition: In a separate vial, suspend
(3.0 equiv) in the solvent and add the remaining Base (2.0–4.0 equiv). Sonicate briefly to ensure free base generation.-
Note: Pre-generating the free base prevents the acid activation from stalling.
-
-
Coupling: Add the hydroxylamine/base mixture to the activated acid solution dropwise at
. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by LC-MS (Look for
if using acetonitrile, or standard mass shifts). -
Workup (The T3P Advantage):
-
Purification: Often not required. If necessary, use reverse-phase HPLC (C18) or flash chromatography (MeOH/DCM gradients).
Protocol B: Base-Mediated Ester Displacement
Best for: Simple, non-chiral esters (methyl/ethyl) and large-scale batches. Mechanism: Direct nucleophilic attack of in-situ generated hydroxylamine free base on the ester carbonyl.
Materials
-
Substrate: Methyl or Ethyl Ester (1.0 equiv)
-
Reagent: Hydroxylamine hydrochloride (5.0 – 10.0 equiv)
-
Base: KOH or NaOH (in MeOH) or Sodium Methoxide (NaOMe).
-
Solvent: Methanol (MeOH) or THF/MeOH mixtures.
Step-by-Step Procedure
-
Hydroxylamine Preparation (Critical):
-
Dissolve
(10 equiv) in dry MeOH. -
Cool to
. -
Add KOH (10 equiv) dissolved in MeOH dropwise.
-
Stir for 30 minutes. A white precipitate (KCl) will form.
-
Filtration: Quickly filter the solution to remove KCl. Use the filtrate immediately. The filtrate contains unstable free hydroxylamine.
-
-
Coupling:
-
Add the Ester substrate (1.0 equiv) to the fresh hydroxylamine filtrate.
-
Stir at RT for 1–24 hours.
-
Optimization: If conversion is slow, add catalytic KCN (Caution: Toxic) or increase temperature to
(Risk: Lossen rearrangement).
-
-
Quenching & pH Adjustment:
-
Cool the reaction to
. -
Carefully acidify with 1M HCl to pH ~6–7.
-
Note: Do not acidify below pH 5, as hydroxamic acids can hydrolyze back to carboxylic acids in strong acid.
-
-
Workup:
-
Evaporate MeOH under reduced pressure.
-
Extract the residue with EtOAc.
-
Wash with minimal water (Hydroxamic acids are polar and water-soluble; avoid excessive washing).
-
Validation System: The Ferric Chloride Test
Every synthesized hydroxamic acid must be validated qualitatively before expensive spectral analysis.
Principle: Hydroxamic acids form a stable, colored complex with Fe(III) ions.
Protocol:
-
Dissolve ~1 mg of the product in 1 mL of MeOH.
-
Add 2 drops of 10%
solution (in 0.1 M HCl). -
Result:
-
Deep Red/Violet/Burgundy: Positive (Hydroxamic Acid present).[5]
-
Yellow/Orange: Negative (Carboxylic acid or unreacted ester).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of active ester | Ensure anhydrous solvents. Increase |
| O-Acylation | pH too low | Increase base (DIPEA/TEA). Ensure pH is >8 during coupling. |
| Lossen Rearrangement | Reaction temperature too high | Keep reaction |
| Product Water Soluble | High polarity of R-group | Skip aqueous workup. Evaporate solvent and purify directly via Prep-HPLC. |
| Racemization | Over-activation | Switch to T3P (Method A) or use HOBt additives. Avoid acid chlorides. |
Safety & Handling
-
Explosion Hazard: Hydroxylamine (free base) is thermodynamically unstable and can explode upon heating or concentrating to dryness.[6] Always use it in solution and quench excess reagent before disposal (using dilute acetone to form the oxime, then discard).
-
Mutagenicity: Hydroxylamine and its derivatives are potential mutagens. Double-glove and use a fume hood.
-
T3P: Corrosive and moisture sensitive. Store under inert gas.
References
-
Massaro, A., et al. (2007).[7] "One-pot synthesis of hydroxamic acids from carboxylic acids using T3P." Synthesis, 2007(20), 3201-3204.
- Gissot, A., et al. (2008). "Nucleophilic substitutions on hydroxamic acid derivatives: A route to substituted hydroxylamines." Journal of Organic Chemistry.
-
Reddy, A. S., et al. (2011). "Propylphosphonic Anhydride (T3P): A Versatile Reagent for Organic Synthesis."[8][9][10] Chemical Reviews.
-
Lossen, W. (1872).[11] "Ueber Benzoylderivate des Hydroxylamins." Justus Liebigs Annalen der Chemie. (Historical reference for rearrangement mechanism).
-
Sigma-Aldrich. "Hydroxylamine Hydrochloride Safety Data Sheet."
Sources
- 1. iris.unica.it [iris.unica.it]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sserc.org.uk [sserc.org.uk]
- 6. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Lossen rearrangement - Wikipedia [en.wikipedia.org]
Technical Application Note: N,2-dihydroxy-4-methoxybenzamide as a Ligand for Histone Deacetylase (HDAC)
Executive Summary
This guide details the characterization and application of N,2-dihydroxy-4-methoxybenzamide (also known as 4-methoxysalicylhydroxamic acid) as a chemical probe for Histone Deacetylase (HDAC) inhibition. Unlike simple benzamides, this compound features a hydroxamic acid zinc-binding group (ZBG) stabilized by an ortho-hydroxyl group. This unique structural motif presents specific solubility, stability, and optical properties that require modified experimental protocols compared to standard inhibitors like SAHA (Vorinostat).
Key Application Areas:
-
In vitro enzyme kinetics and IC50 determination.
-
Structural biology (Zinc chelation studies).[1]
-
Cellular target engagement (Histone acetylation profiling).
Chemical Properties & Mechanism of Action
Structural Logic & Binding Mechanism
The compound functions as a classic "chelator-linker-cap" inhibitor but with a compact scaffold. Its potency is derived from the bidentate chelation of the active site Zinc ion (
-
Zinc Binding Group (ZBG): The N-hydroxy (hydroxamic acid) moiety ionizes to coordinate the
in a bidentate fashion, displacing the water molecule required for the catalytic deacetylation of lysine. -
The "2-Hydroxy" Effect: The hydroxyl group at position 2 (ortho) forms an intramolecular hydrogen bond with the carbonyl oxygen of the amide. This pre-organizes the molecule into a planar conformation, reducing the entropic penalty of binding but also increasing the acidity of the hydroxamic proton.
Mechanism Diagram
The following diagram illustrates the binding mode and the interference logic described in the protocols.
Caption: Mechanism of Action. The ligand utilizes a hydroxamic acid ZBG to chelate the catalytic Zinc, preventing substrate access.
Pre-Analytical Protocols: Handling & Storage
Critical Warning: Hydroxamic acids are prone to hydrolysis and the Lossen rearrangement under extreme pH or temperature.
Stock Solution Preparation
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols (methanol/ethanol) for long-term storage as they can facilitate transesterification or oxidation.
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Storage: Aliquot into amber glass vials (to protect the photosensitive phenolic moiety) and store at -20°C . Stable for 6 months.
-
Quality Control: Before use, visually inspect for precipitation. If the solution turns dark brown, oxidation of the phenol has occurred; discard the stock.
Protocol A: In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies the inhibitory capacity (IC50) using a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
Expert Insight (Interference Control): Salicylate derivatives (like this ligand) can exhibit intrinsic fluorescence in the blue/green region. You must run a "Compound Only" control to rule out false negatives (where the inhibitor glows, masking the loss of enzyme signal).
Reagents[4]
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
. -
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), 50 µM final.
-
Enzyme: Purified HDAC1, HDAC6, or HeLa Nuclear Extract.
-
Developer: Trypsin/Peptidase solution (stops reaction and releases fluorophore).
Workflow Diagram
Caption: Fluorometric Assay Workflow including the critical Interference Check for salicylate-based ligands.
Step-by-Step Procedure
-
Dilution: Prepare 10-point serial dilutions of N,2-dihydroxy-4-methoxybenzamide in Assay Buffer (range: 1 nM to 100 µM). Keep DMSO constant (<1%).[4]
-
Plating: Add 10 µL of diluted inhibitor to a black 96-well plate.
-
Enzyme Addition: Add 15 µL of HDAC enzyme solution. Incubate at Room Temp (RT) for 10 mins to allow inhibitor binding.
-
Reaction Start: Add 25 µL of Substrate solution.
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Development: Add 50 µL of Developer solution. Incubate 15 mins at RT.[5]
-
Measurement: Read Fluorescence (Ex: 350-360 nm, Em: 450-460 nm).
Data Analysis
Calculate % Inhibition using the formula:
-
RFU_sample: Enzyme + Substrate + Inhibitor
-
RFU_control: Enzyme + Substrate + DMSO
-
RFU_blank: Buffer + Substrate (No Enzyme)
Protocol B: Cellular Target Engagement (Western Blot)
To verify the ligand penetrates the cell membrane and inhibits HDACs in a chromatin context, monitor the accumulation of Acetylated Histone H3 (Ac-H3).
Experimental Setup
-
Cell Line: HCT116 or HeLa (Standard epithelial lines).
-
Positive Control: SAHA (Vorinostat) at 2.5 µM.
-
Treatment Duration: 6 to 24 hours.
Procedure
-
Seeding: Seed cells at
cells/well in a 6-well plate. Allow attachment overnight. -
Treatment: Treat cells with N,2-dihydroxy-4-methoxybenzamide at 1, 5, and 10 µM . Include a DMSO vehicle control.
-
Lysis (Critical Step):
-
Wash cells with cold PBS.
-
Lyse directly in RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (e.g., Sodium Butyrate or TSA).
-
Why? If you omit the HDAC inhibitor in the lysis buffer, the enzyme may deacetylate histones post-lysis, giving a false negative result.
-
-
Western Blot:
-
Load 20 µg protein per lane (SDS-PAGE).
-
Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).
-
Loading Control: Anti-Total Histone H3 or Anti-GAPDH.
-
-
Result Interpretation: A dose-dependent increase in the Ac-H3 band intensity compared to DMSO confirms HDAC inhibition.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Intrinsic fluorescence of the salicylate core. | Run a "Compound Only" well. If signal >10% of Max, switch to a Red-shifted substrate (Ex/Em: 530/590 nm). |
| Low Potency (High IC50) | Hydrolysis of hydroxamic acid in stock. | Prepare fresh stock from powder. Verify structure via LC-MS ( |
| Precipitation in Assay | Low solubility in aqueous buffer. | Do not exceed 100 µM in the assay. Ensure DMSO is at 0.5–1%. |
| No Cellular Effect | Poor membrane permeability. | The 2-OH/4-OMe groups aid permeability, but if issues persist, increase treatment time to 24h or concentration to 50 µM. |
References
-
Zinc Binding Mechanism
-
Assay Methodology
-
Wegener, D. et al. "A Fluorogenic Histone Deacetylase Assay Well Suited for High-Throughput Activity Screening."[9] Chemistry & Biology, 2003.
- Context: Establishes the standard fluorometric protocol using AMC-conjugated substr
-
-
Chemical Stability & Properties
-
Cellular Profiling
-
Bradner, J.E. et al. "Chemical Phylogenetics of Histone Deacetylases." Nature Chemical Biology, 2010.
- Context: Protocols for Western blotting and cellular assessment of HDAC target engagement.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. N,2-Dihydroxy-4-methoxybenzamide [myskinrecipes.com]
- 3. N,2-Dihydroxy-4-methoxybenzamide 95% | CAS: 90222-58-5 | AChemBlock [achemblock.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rsc.org [rsc.org]
- 7. Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N,2-Dihydroxy-4-methoxybenzamide | 90222-58-5 [sigmaaldrich.com]
Troubleshooting & Optimization
preventing hydrolysis of N,2-dihydroxy-4-methoxybenzamide in solution
Introduction
N,2-dihydroxy-4-methoxybenzamide is a multifaceted molecule of significant interest in contemporary drug discovery and development. Its unique structure, incorporating a catechol-like moiety and a benzamide scaffold, offers a rich pharmacophore for various therapeutic targets. However, these same functional groups render the molecule susceptible to degradation in solution, primarily through hydrolysis and oxidation. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of N,2-dihydroxy-4-methoxybenzamide in experimental settings. Our goal is to ensure the integrity of your experiments by preserving the stability and activity of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N,2-dihydroxy-4-methoxybenzamide in solution?
A1: N,2-dihydroxy-4-methoxybenzamide is susceptible to two main degradation pathways:
-
Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by both acidic and basic conditions, leading to the formation of 2,4-dihydroxy-3-methoxybenzoic acid and hydroxylamine.[1][2][3] While amides are generally stable, the presence of the ortho-hydroxyl group may participate in and influence the rate of hydrolysis.[4]
-
Oxidation: The 2-hydroxy group, part of a catechol-like system, is prone to oxidation, especially at neutral to alkaline pH.[5][6][7] This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures, leading to the formation of highly colored quinone-type species and subsequent polymerization.[8]
Q2: How do pH and temperature impact the stability of N,2-dihydroxy-4-methoxybenzamide solutions?
A2: Both pH and temperature are critical factors in the stability of this compound.
-
pH: The catechol moiety is significantly more stable in acidic conditions (ideally around pH 4) as this minimizes its oxidation.[9][10] Conversely, neutral to alkaline conditions (pH > 7) promote the oxidation of the catechol group.[5][6][7] Amide hydrolysis can be accelerated at both low and high pH extremes, often requiring elevated temperatures to proceed at a significant rate.[2][3][11]
-
Temperature: Elevated temperatures will accelerate both the hydrolysis of the amide bond and the oxidation of the catechol group.[9] Therefore, it is crucial to store stock solutions at low temperatures and minimize the time the compound spends in solution at room temperature or higher during experiments.
Q3: What are the recommended storage conditions for stock solutions of N,2-dihydroxy-4-methoxybenzamide?
A3: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent: Use a dry, aprotic solvent such as anhydrous DMSO or ethanol for the initial stock solution.
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[12]
-
Inert Atmosphere: For maximum stability, consider aliquoting the stock solution under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.
Q4: Which buffer systems are most suitable for experiments involving N,2-dihydroxy-4-methoxybenzamide?
A4: The choice of buffer is critical to maintaining the stability of the compound during your experiments.
-
Recommended Buffers: We recommend using acidic buffers, such as a citrate buffer, to maintain a pH between 4 and 5.[13] This will help to suppress the oxidation of the catechol group.
-
Buffers to Avoid: Avoid using phosphate buffers at neutral or alkaline pH, as they can accelerate the oxidation of catechols. Also, be aware that some buffer components may interact with the compound or its degradation products.
Q5: Can I use antioxidants to improve the stability of my N,2-dihydroxy-4-methoxybenzamide solutions?
A5: Yes, the addition of antioxidants can be an effective strategy to prevent the oxidation of the catechol moiety.
-
Recommended Antioxidants: Ascorbic acid (Vitamin C) or N-acetylcysteine (NAC) can be added to your aqueous experimental solutions to protect the compound from oxidative degradation. A final concentration in the range of 50-100 µM is a good starting point.
-
Considerations: When using antioxidants, it is important to run appropriate controls to ensure that they do not interfere with your experimental assay.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with N,2-dihydroxy-4-methoxybenzamide.
Issue 1: My solution of N,2-dihydroxy-4-methoxybenzamide turns yellow or brown over time.
-
Probable Cause: This color change is a classic indicator of the oxidation of the catechol group to form quinone-like structures, which are often highly colored.[8] This is more likely to occur in neutral or alkaline aqueous solutions and upon exposure to light and air.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. If it is neutral or alkaline, switch to an acidic buffer system (pH 4-5).[9][10]
-
Protect from Light: Ensure your solutions are protected from light at all stages of your experiment.
-
Deoxygenate Solutions: If the problem persists, consider deoxygenating your buffers by sparging with nitrogen or argon gas before adding the compound.
-
Add an Antioxidant: Incorporate an antioxidant like ascorbic acid into your experimental buffer.
-
Issue 2: I am observing a progressive loss of my compound's biological activity in my assay.
-
Probable Cause: A decline in activity suggests that the compound is degrading over the course of your experiment. This could be due to either hydrolysis of the amide bond or oxidation of the catechol group, both of which would alter the compound's structure and its ability to interact with its target.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time: If your experimental protocol allows, try to reduce the incubation time of the compound in the aqueous assay medium.
-
Optimize pH and Temperature: As detailed above, ensure you are using an appropriate acidic buffer and the lowest feasible temperature for your experiment.
-
Analytical Confirmation: If possible, use HPLC to analyze your solution at the beginning and end of your experiment to quantify the extent of degradation.
-
Issue 3: My HPLC or LC-MS analysis shows multiple unexpected peaks.
-
Probable Cause: The appearance of new peaks is a direct indication of degradation. These peaks likely correspond to the hydrolysis products (2,4-dihydroxy-3-methoxybenzoic acid and hydroxylamine) and various oxidation products of the catechol moiety.[1][3]
-
Troubleshooting Steps:
-
Review Sample Handling: Scrutinize your entire sample preparation and analysis workflow for potential sources of degradation, including prolonged exposure to ambient temperature, inappropriate solvents, or high pH.
-
Stress Testing: To identify the degradation products, you can perform forced degradation studies under controlled acidic, basic, and oxidative conditions.[14] This will help you to characterize the degradation peaks and develop a stability-indicating analytical method.
-
Optimize Analytical Method: Ensure your HPLC/LC-MS method is capable of separating the parent compound from its potential degradation products. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
-
Visualizing Degradation Pathways and Troubleshooting
Diagram 1: Potential Degradation Pathways of N,2-dihydroxy-4-methoxybenzamide
Caption: Key degradation routes for N,2-dihydroxy-4-methoxybenzamide.
Diagram 2: Troubleshooting Workflow
Caption: A step-by-step guide to diagnosing and resolving degradation issues.
Protocols and Data Summary
Protocol 1: Preparation of a Stable Stock Solution
-
Materials: N,2-dihydroxy-4-methoxybenzamide (solid), anhydrous dimethyl sulfoxide (DMSO), amber glass vials, argon or nitrogen gas.
-
Procedure: a. Weigh the desired amount of N,2-dihydroxy-4-methoxybenzamide in a tared amber vial. b. Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Cap the vial tightly and vortex until the solid is completely dissolved. d. Flush the headspace of the vial with inert gas before re-capping. e. Store the stock solution at -20°C or -80°C.
Protocol 2: Basic Stability Assessment in Aqueous Buffer
-
Objective: To determine the short-term stability of N,2-dihydroxy-4-methoxybenzamide in your experimental buffer.
-
Procedure: a. Prepare your aqueous experimental buffer (e.g., citrate buffer, pH 4.5). b. Dilute your stock solution of N,2-dihydroxy-4-methoxybenzamide into the buffer to your final experimental concentration. c. Immediately take a sample (t=0) and analyze it by a suitable method (e.g., HPLC with UV detection) to get a baseline reading. d. Incubate the remaining solution under your standard experimental conditions (temperature, light exposure). e. Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) and analyze them by the same method. f. Plot the percentage of the remaining parent compound versus time to determine the stability profile.
Table 1: Summary of Recommendations for Preventing Hydrolysis
| Parameter | Recommendation | Rationale |
| pH | Maintain pH between 4 and 5 | Minimizes oxidation of the catechol moiety.[9][10][13] |
| Temperature | Use the lowest feasible temperature for experiments. Store stock solutions at ≤ -20°C. | Reduces the rate of both hydrolysis and oxidation.[9] |
| Solvent | Use anhydrous, aprotic solvents (e.g., DMSO) for stock solutions. | Prevents premature hydrolysis in the stock solution. |
| Light | Protect solutions from light using amber vials or foil. | Light can catalyze the oxidation of the catechol group.[12] |
| Oxygen | Deoxygenate aqueous buffers and store stock solutions under an inert atmosphere. | Oxygen is a key reactant in the oxidation of the catechol group. |
| Additives | Consider adding antioxidants (e.g., 50-100 µM ascorbic acid) to aqueous solutions. | Scavenges reactive oxygen species and protects the catechol moiety. |
References
-
The effect of pH on the decomposition of hydrophenols in aqueous solutions by ultraviolet direct photolysis and the ultraviolet-hydrogen peroxide process. PubMed. (n.d.). [Link]
-
Wang, G., Yu, J., & Ling, J. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5485-5492. [Link]
-
Chen, Z. Y., Zhu, Q. Y., Tsang, D., & Huang, Y. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of Agricultural and Food Chemistry, 60(51), 12531-12539. [Link]
-
Hettiyadura, A. P. S., Al-Abadleh, H. A., & DeGuire, J. (2020). pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution. Environmental Science: Processes & Impacts, 22(1), 117-131. [Link]
-
Belle, A. (2007). Effect of Change in pH Level on Catechol Oxidase Enzyme Acti. Prezi. [Link]
-
Wang, G., Yu, J., & Ling, J. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. PMC. [Link]
-
OSHA. (n.d.). Catechol (Pyrocatechol). Occupational Safety and Health Administration. [Link]
-
Wikipedia. (n.d.). Catechol oxidase. In Wikipedia. [Link]
-
NCASI. (1997). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. National Council for Air and Stream Improvement. [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. [Link]
-
Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. [Link]
-
Mystrica. (n.d.). Catechol oxidase. [Link]
-
Request PDF. (2021). Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. [Link]
-
Chemistry LibreTexts. (2021). Part II, Inhibition of catechol oxidation. [Link]
-
Johann, T., Keth, J., Bros, M., & Frey, H. (2019). A general concept for the introduction of hydroxamic acids into polymers. Chemical Science, 10(28), 6843-6854. [Link]
-
Johann, T., Keth, J., Bros, M., & Frey, H. (2019). A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing. [Link]
-
Choi, H., Lee, J. Y., & Kim, Y. C. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435-7440. [Link]
- European Patent Office. (n.d.). HYDROXAMIC ACID POLYMERS FORMED FROM PRIMARY AMIDE POLYMERS.
-
University of California Berkeley. (n.d.). An analytical method for and characterization of, catechol and phenol in black liquor and pulp mill wastewaters. [Link]
-
Organic Chemistry Portal. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. [Link]
-
Methods for Hydroxamic Acid Synthesis. (2014). PMC. [Link]
- Google Patents. (n.d.). Preparation method of hydroxamic acid or hydroxamic acid salt.
-
Request PDF. (2015). A Convenient Method for the Preparation of Hydroxamic Acids. [Link]
-
ResearchGate. (2012). Benzamide hydrolysis in strong acids — The last word. [Link]
-
Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1432-1435. [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives. (2018). PMC. [Link]
-
Request PDF. (2019). N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. [Link]
-
Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. (2021). PubMed. [Link]
- Google Patents. (n.d.).
-
Taylor & Francis. (n.d.). Catechol – Knowledge and References. [Link]
-
Tuning the stability of alkoxyisopropyl protection groups. (2019). Beilstein Journals. [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. [Link]
-
A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. (2024). Green Chemistry. [Link]
-
PubChem. (n.d.). 2,4-Dihydroxybenzamide. National Institutes of Health. [Link]
-
Cunningham, B. A., & Schmir, G. L. (1966). Hydroxyl Group Participation in Amide Hydrolysis. The Influence of Catalysts on the Partitioning of a Tetrahedral Intermediate. Journal of the American Chemical Society, 88(3), 551-558. [Link]
-
Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. (2009). PubMed. [Link]
-
PubChem. (n.d.). 3,5-Dihydroxybenzamide. National Institutes of Health. [Link]
-
Validated stability-indicating derivative and derivative ratio methods for the determination of some drugs used to alleviate respiratory tract disorders and their degradation products. (2015). PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prezi.com [prezi.com]
- 7. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 9. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. osha.gov [osha.gov]
- 13. mystrica.com [mystrica.com]
- 14. Validated stability-indicating derivative and derivative ratio methods for the determination of some drugs used to alleviate respiratory tract disorders and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Colorimetric Assays with N,2-dihydroxy-4-methoxybenzamide
Welcome to the technical support center for colorimetric assays utilizing N,2-dihydroxy-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experimental outcomes.
I. Understanding the Core Chemistry: The Role of N,2-dihydroxy-4-methoxybenzamide
N,2-dihydroxy-4-methoxybenzamide is a versatile organic compound whose utility in colorimetric assays often stems from its phenolic hydroxyl groups and amide functionality.[1][2][3] The principle of a colorimetric assay using this compound would typically involve a reaction where the analyte of interest induces a change in the electronic structure of the benzamide, leading to the formation of a colored product. The intensity of the color, measured by absorbance, is proportional to the concentration of the analyte.
II. Troubleshooting Guide: From Reagents to Results
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific rationale.
Problem 1: High Background Absorbance or No Signal
High background can mask the true signal from your analyte, while a complete lack of signal suggests a fundamental failure in the assay chemistry.
| Potential Cause | Underlying Reason | Troubleshooting & Optimization Steps |
| Reagent Contamination or Degradation | N,2-dihydroxy-4-methoxybenzamide, like many phenolic compounds, can be susceptible to oxidation over time, leading to a colored solution even before the assay begins.[4] | 1. Prepare Fresh Reagents: Always prepare fresh solutions of N,2-dihydroxy-4-methoxybenzamide for each experiment.[5] 2. Check Solvent Purity: Ensure the solvent used to dissolve the benzamide (e.g., DMSO, ethanol) is of high purity and free from contaminants. 3. Proper Storage: Store the solid compound at the recommended temperature (typically 2-8°C) and protected from light and moisture to minimize degradation.[1] |
| Incorrect pH of Reaction Buffer | The reactivity of the hydroxyl groups is highly dependent on the pH of the solution. An inappropriate pH can either prevent the reaction from occurring or lead to non-specific color formation.[6] | 1. Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer before use. 2. pH Optimization: If the protocol allows, perform a pH titration experiment to determine the optimal pH for your specific assay. |
| Sub-optimal Incubation Time or Temperature | The color-forming reaction is a chemical process with specific kinetics. Insufficient time or incorrect temperature will result in an incomplete reaction.[7] | 1. Optimize Incubation Parameters: Systematically vary the incubation time and temperature to find the conditions that yield the highest signal-to-noise ratio.[8][9] 2. Ensure Temperature Uniformity: Avoid stacking plates during incubation to ensure even temperature distribution across all wells.[5] |
Problem 2: Inconsistent or Non-Reproducible Results
Variability between wells, plates, or experiments is a common frustration that can often be traced back to procedural inconsistencies.
| Potential Cause | Underlying Reason | Troubleshooting & Optimization Steps |
| Pipetting Inaccuracies | Small errors in pipetting volumes of reagents or samples can lead to significant variations in the final absorbance readings.[10] | 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy and precision.[5] 2. Consistent Technique: Use a consistent pipetting technique for all additions, ensuring tips are properly sealed.[11] 3. Master Mix Preparation: Prepare a master mix of common reagents to minimize well-to-well variability. |
| Sample Turbidity or Precipitation | Suspended particles in the sample can scatter light, leading to artificially high absorbance readings that are not due to the colorimetric reaction. Benzamide compounds can sometimes have poor aqueous solubility.[12] | 1. Sample Clarification: Centrifuge or filter samples to remove any particulate matter before adding them to the assay. 2. Solubility Enhancement: If the benzamide or a component of the reaction precipitates, consider adjusting the buffer composition or adding a small percentage of a non-interfering organic solvent. 3. Use of a Sample Blank: Measure the absorbance of a sample blank (sample without the colorimetric reagent) to correct for background absorbance from the sample itself. |
| Edge Effects | The outer wells of a microplate can experience different temperature and evaporation rates compared to the inner wells, leading to skewed results. | 1. Plate Sealing: Use plate sealers to minimize evaporation during long incubations. 2. Avoid Outer Wells: If possible, avoid using the outermost wells for critical samples and standards. 3. Plate Equilibration: Allow plates to equilibrate to the incubation temperature before adding reagents. |
III. Experimental Workflow & Protocols
General Protocol for a Colorimetric Assay with N,2-dihydroxy-4-methoxybenzamide
This is a generalized workflow. Specific concentrations and incubation parameters should be optimized for your particular assay.
Caption: Troubleshooting decision tree for common issues.
V. References
-
Hach Support. (n.d.). How can sample turbidity interfere with colorimetric methods? Retrieved from [Link]
-
Misra, H. (2014). Designing clinical interference studies to address colorimetric assays. Journal of Clinical Toxicology, 4(5). Retrieved from [Link]
-
Leibenguth, S. (2016). Troubleshooting Chemistry Issues for Colorimetric Analysis. 22nd Annual Good Laboratory Practice Technical Conference.
-
Lippi, G., Salvagno, G. L., & Guidi, G. C. (2014). Interference of medical contrast media on laboratory testing. Biochemia Medica, 24(1), 80–88. Retrieved from [Link]
-
CEM Corporation. (2019). Reaction Optimization Using a Microwave Autosampler. Retrieved from [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
-
Dimeski, G., & Mollee, P. (2010). Analytical interference by contrast agents in biochemical assays. Journal of Laboratory and Precision Medicine, 3(2), 29. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N,2-Dihydroxy-4-methoxybenzamide. Retrieved from [Link]
-
Rice University. (n.d.). Setting up a colorimetric assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The selectivity and interference analysis for this colorimetric method... [Image attached to a publication]. Retrieved from [Link]
-
Wild, D. (2005). Immunoassay Troubleshooting Guide. AACC Press.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of 2a a [Image attached to a publication]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions [Image attached to a publication]. Retrieved from [Link]
-
BenchChem. (2025). Common problems with sulfamoyl-benzamide inhibitors in assays.
-
da Silva, J. L. F., et al. (2025). Colorimetric-Electrochemical Combined Method for the Identification of Drugs of Abuse in Blotter Papers: A Powerful Screening Technique Using Three Analytical Responses. Analytical Chemistry.
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]
-
Shields, B., et al. (2023). Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv.
-
MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules.
-
Sović, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2153.
-
Molecules. (2024). Beware of N-Benzoyloxybenzamides. Molecules.
-
Fisher Scientific. (2025). Safety Data Sheet - 4-Methoxybenzamide.
-
ResearchGate. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
-
MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules.
-
U.S. Environmental Protection Agency. (2025). 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. CompTox Chemicals Dashboard.
-
PubChemLite. (n.d.). N-(2-hydroxyphenyl)-4-methoxybenzamide (C14H13NO3).
-
PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone.
-
RJPBCS. (n.d.). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene).
-
Semantic Scholar. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
Sources
- 1. N,2-Dihydroxy-4-methoxybenzamide [myskinrecipes.com]
- 2. N,2-Dihydroxy-4-methoxybenzamide 95% | CAS: 90222-58-5 | AChemBlock [achemblock.com]
- 3. 90222-58-5|N,2-Dihydroxy-4-methoxybenzamide|BLD Pharm [bldpharm.com]
- 4. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. anshlabs.com [anshlabs.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. cem.de [cem.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Setting up a colorimetric assay [ruf.rice.edu]
- 11. neb.com [neb.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions in hydroxamic acid synthesis
Topic: Minimizing Side Reactions & Process Optimization
Diagnostic Hub: Identify Your Failure Mode
Before optimizing, you must identify the specific pathway destroying your yield. Use this diagnostic matrix to correlate your observed byproduct with the underlying mechanistic failure.
| Observation / Byproduct | Diagnosis | Root Cause |
| Primary Amine or Urea | Lossen Rearrangement | The O-acyl intermediate formed; thermal or base-promoted rearrangement occurred. |
| Ester (Starting Material) | Hydrolysis | Water entered the reaction; activated ester hydrolyzed before amine attack. |
| O-Acyl Hydroxylamine | Wrong Regioselectivity | Kinetic control favored Oxygen attack over Nitrogen attack. Common with hard electrophiles. |
| Racemization | Over-Activation | Base-mediated proton abstraction from the |
The Mechanics of Failure (Visualized)
Hydroxylamine is an ambident nucleophile , possessing two reactive sites: the nitrogen and the oxygen. The "Hard and Soft Acids and Bases" (HSAB) theory dictates that the harder oxygen often attacks "hard" activated carbonyls, leading to the unstable O-acyl intermediate. This intermediate is the precursor to the disastrous Lossen Rearrangement.
Diagram: Reaction Pathways & The "Danger Zone"
Caption: The "Fork in the Road": Path A leads to the desired drug scaffold; Path B triggers the Lossen Rearrangement, destroying the molecule.
Strategic Protocols: Validated Workflows
Do not rely on standard peptide coupling conditions (EDC/NHS) without modification. Hydroxylamine requires specialized handling.
Protocol A: The "Gold Standard" (T3P Coupling)
Why this works: T3P (Propanephosphonic acid anhydride) is a milder activating agent than HATU or EDC. It releases a water-soluble byproduct and, critically, shows the lowest rate of epimerization and Lossen rearrangement among common reagents [1, 2].
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)
-
Hydroxylamine Hydrochloride (1.5 equiv)
-
T3P (50% in EtOAc/DMF) (1.5 equiv)
-
N-Methylmorpholine (NMM) or DIPEA (4.0 equiv)
-
Solvent: DMF or EtOAc (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid and Hydroxylamine HCl in the solvent.
-
Base Addition: Cool to 0°C. Add NMM dropwise. Note: The solution must be basic enough to free NH2OH but not so basic as to trigger racemization.
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Checkpoint: Monitor by LCMS. Look for the [M+16] peak (Hydroxamic acid) vs [M-1] (Isocyanate/Amine).
-
-
Workup: Dilute with EtOAc. Wash with water (x3) to remove T3P byproducts (water-soluble).[1]
Protocol B: The "Guaranteed" Route (O-Protection)
Why this works: If your substrate is prone to side reactions, physically blocking the oxygen atom of hydroxylamine renders O-acylation impossible.
Reagents:
-
O-Benzylhydroxylamine hydrochloride (BnONH3Cl)
-
Coupling Agent (EDC or HATU)[1]
Workflow:
-
Coupling: React Carboxylic Acid with O-Benzylhydroxylamine using standard amide coupling (EDC/HOBt).
-
Result: Formation of N-(Benzyloxy)amide. No Lossen rearrangement is possible here.
-
-
Deprotection: Dissolve intermediate in MeOH. Add 10% Pd/C. Stir under H2 atmosphere (balloon) for 1-4 hours.
-
Filtration: Filter through Celite to remove Pd/C. Concentrate to yield pure Hydroxamic Acid.
Troubleshooting & FAQs
Q1: Why is my yield low even though the starting material is consumed?
A: You are likely experiencing the Lossen Rearrangement .[4] When the carboxylic acid is activated (e.g., with EDC), if the hydroxylamine oxygen attacks the activated ester (Path B in the diagram), it forms an O-acyl species. Upon heating or exposure to base, this species rearranges to an isocyanate, which hydrolyzes to a urea or amine.[5]
-
Fix: Switch to Protocol A (T3P) or Protocol B (O-protection). Avoid heating above 40°C during coupling [3].
Q2: How do I neutralize Hydroxylamine HCl correctly?
A: Improper neutralization is a common error.
-
The Issue: Adding strong base (NaOH) to NH2OH·HCl exothermically generates free NH2OH. If the pH spikes >10, the "hard" character of the oxygen nucleophile increases, promoting O-acylation.
-
The Fix: Use a mild organic base (NMM or Pyridine) at 0°C. Maintain the internal pH between 7.0 and 8.0 during the addition to the activated ester [4].
Q3: I see a "double addition" product (+33 mass). What is it?
A: This is likely the N,O-diacyl species . Because the product (Hydroxamic Acid) is still nucleophilic, it can react with a second equivalent of activated acid.
-
Fix: Use a larger excess of Hydroxylamine (3.0–5.0 equiv) relative to the activated ester. This statistically favors the attack of free hydroxylamine over the attack of the product hydroxamic acid.
Q4: How do I remove excess Hydroxylamine?
A: Hydroxylamine is toxic and can interfere with biological assays.
-
Chemical Removal: Wash the organic phase with 0.5M HCl (if your product is stable to acid) or extensive water washes.
-
Detection: Use the Fe(III) Chloride test . Add a drop of reaction mixture to 1% FeCl3 in MeOH. A deep red/violet color confirms the presence of hydroxamic acid (or residual hydroxylamine).
Comparative Data: Coupling Agents
| Reagent | Risk of Lossen | Epimerization | Ease of Workup | Recommendation |
| T3P | Low | Very Low | Excellent (Water soluble) | Primary Choice |
| EDC/HOBt | Moderate | Moderate | Good (Urea byproduct) | Standard, but risky for sensitive substrates |
| HATU | High | Low | Moderate | Too potent; often causes O-acylation |
| CDI | Very High | High | Good | Avoid for hydroxamic acids |
References
-
Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Synthesis, 2013. 6
-
Understanding T3P® from start to finish. RxWeb, 2024. 1
-
Lossen Rearrangement - Mechanisms and Applications. Alfa Chemistry. 5
-
Hydroxylamine·HCl Protocol and Stability. G-Biosciences.
Sources
stability of N,2-dihydroxy-4-methoxybenzamide at physiological pH
Welcome to the technical support center for N,2-dihydroxy-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Given the limited publicly available stability data for N,2-dihydroxy-4-methoxybenzamide, this guide synthesizes information from structurally related compounds and established principles of pharmaceutical stability testing to anticipate and address potential challenges.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary stability concerns for N,2-dihydroxy-4-methoxybenzamide at physiological pH?
A1: Based on its chemical structure, the two primary stability concerns for N,2-dihydroxy-4-methoxybenzamide at physiological pH (around 7.4) are oxidation of the dihydroxybenzene (catechol) moiety and hydrolysis of the amide bond. The catechol-like structure is susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ions, and light, potentially leading to the formation of colored quinone-type degradation products. While the amide bond is generally more stable than an ester linkage, it can still undergo hydrolysis, particularly with prolonged incubation in aqueous solutions.
Q2: My solution of N,2-dihydroxy-4-methoxybenzamide turned yellow/brown during my experiment. What is the likely cause?
A2: A color change to yellow or brown is a strong indicator of oxidation of the dihydroxybenzene ring system. This process is often pH-dependent and can be catalyzed by factors mentioned above. At physiological pH, the phenolic hydroxyl groups are more susceptible to deprotonation, which increases their electron-donating character and thus their susceptibility to oxidation.
Q3: How should I prepare and store stock solutions of N,2-dihydroxy-4-methoxybenzamide to minimize degradation?
A3: For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or ethanol. These stock solutions should be stored at -20°C or lower and protected from light. For experiments in aqueous buffers, it is advisable to dilute the stock solution into the aqueous buffer immediately before use. We do not recommend storing aqueous solutions for more than one day. If aqueous solutions must be stored, they should be kept on ice and protected from light. The use of deoxygenated buffers can also help to minimize oxidative degradation.
Q4: Can I autoclave my buffer containing N,2-dihydroxy-4-methoxybenzamide?
A4: No, you should not autoclave solutions containing N,2-dihydroxy-4-methoxybenzamide. The high temperatures will likely accelerate both hydrolysis of the amide bond and oxidation of the dihydroxybenzene moiety. Buffers should be filter-sterilized if necessary.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent assay results | Degradation of the compound in the assay medium. | Prepare fresh dilutions of the compound for each experiment. Minimize the incubation time in aqueous buffers. Run a stability control by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation. |
| Loss of compound potency over time | Instability of stock solutions or working solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage. Qualify the stability of your stock solution by analyzing its concentration over time. |
| Appearance of unexpected peaks in chromatography | Formation of degradation products. | Conduct a forced degradation study (see protocol below) to identify potential degradation products. Use a stability-indicating analytical method, such as a gradient HPLC method, that can resolve the parent compound from its degradants.[1][2] |
Predicted Degradation Pathways
The primary degradation pathways for N,2-dihydroxy-4-methoxybenzamide at physiological pH are anticipated to be oxidation and hydrolysis.
Caption: Predicted degradation pathways of N,2-dihydroxy-4-methoxybenzamide.
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of N,2-dihydroxy-4-methoxybenzamide under various stress conditions. Such studies are crucial for developing stability-indicating analytical methods.[3][4][5]
Objective: To identify the potential degradation products and pathways of N,2-dihydroxy-4-methoxybenzamide.
Materials:
-
N,2-dihydroxy-4-methoxybenzamide
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with UV or MS detector
Workflow:
Caption: Workflow for the forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N,2-dihydroxy-4-methoxybenzamide in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Neutral Hydrolysis (Physiological pH): Mix 1 mL of the stock solution with 1 mL of PBS (pH 7.4).
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV and visible light.
-
-
Incubation: Incubate the solutions at room temperature (unless otherwise specified) and protect from light (except for the photolytic sample).
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method.
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound over time.
-
Observe the formation of new peaks, which represent degradation products.
-
If using LC-MS, attempt to identify the mass of the degradation products to elucidate their structures.[1]
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Simultaneous electrochemical sensing of dihydroxy benzene isomers at cost-effective allura red polymeric film modified glassy carbon electrode. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Stability Indicating Forced Degradation Studies - RJPT. (n.d.).
- The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. (n.d.).
- Electrochemical oxidation of some dihydroxybenzene derivatives in the presence of indole. (2025, September 17).
- Electrochemical Detection of Dihydroxybenzene Isomers at a Pencil Graphite Based Electrode - PMC. (n.d.).
- Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review - MDPI. (2025, October 18).
- First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.) | ACS Food Science & Technology. (2025, September 2).
- Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two - MDPI. (2024, December 20).
- Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed. (n.d.).
- Benzamide hydrolysis in strong acids — The last word - ResearchGate. (2025, August 8).
- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
- Assay and Stability Testing - Kinam Park. (n.d.).
- A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media - Canadian Science Publishing. (n.d.).
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).
- How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange. (2018, December 28).
- core components of analytical method validation for small molecules-an overview. (2025, August 10).
- Effect of pH on the stability of plant phenolic compounds - PubMed. (2000, June 15).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- Effect of pH on the Stability of Plant Phenolic Compounds - SciSpace. (n.d.).
- Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. (n.d.).
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - MDPI. (2023, April 19).
- pH Effect and Chemical Mechanisms of Antioxidant Higenamine - PMC - NIH. (2018, August 29).
Sources
removing iron interference in N,2-dihydroxy-4-methoxybenzamide analysis
Technical Support Center: Iron Interference Mitigation for N,2-dihydroxy-4-methoxybenzamide (DHMBA)
Executive Summary
Analyte: N,2-dihydroxy-4-methoxybenzamide (DHMBA)
Chemical Class: Salicylhydroxamic Acid Derivative
The Core Problem: The N,2-dihydroxy motif constitutes a potent bidentate or tridentate chelator. It binds trace Ferric Iron (Fe³⁺) with high affinity (
Module 1: Diagnostic FAQ
Is my assay suffering from Iron Interference?
| Symptom | Observation | Probability of Iron Interference |
| Color Change | Sample turns pink, red, or violet upon dissolution or pH adjustment. | High (99%) – The "Purple Complex" is characteristic of hydroxamic acid-Fe(III) binding. |
| HPLC Peak Tailing | Asymmetrical peaks with severe tailing factors (> 1.5). | High – Analyte is dragging on active iron sites in the column frit or silica. |
| Peak Splitting | One peak splits into two (Free ligand vs. Fe-Complex). | Medium – Often mistaken for degradation; check if the ratio changes with pH. |
| Low Recovery | Analyte "disappears" at low concentrations (< 1 µM). | High – Trace iron in solvents/glassware is stoichiometrically binding all analyte. |
Module 2: HPLC & LC-MS Troubleshooting
The Mechanism of Failure
Stainless steel LC systems leach trace Fe ions. The DHMBA analyte scavenges these ions, sticking to the tubing walls and column frits rather than eluting.
Protocol A: Mobile Phase Additives (The Gold Standard)
Use this for standard UV-HPLC. For LC-MS, see Protocol B.
Reagents:
- (Disodium Ethylenediaminetetraacetate), HPLC Grade.
Step-by-Step:
-
Preparation: Prepare your aqueous mobile phase (Buffer A).
-
Dosing: Add
to a final concentration of 0.1 mM to 0.5 mM .-
Calculation: For 1 L of buffer, add ~37 mg of
.
-
-
Filtration: Filter through a 0.22 µm nylon filter (EDTA can precipitate if not fully dissolved).
-
Equilibration: Flush the column with this mobile phase for 30 minutes. The EDTA will strip iron from the column stationary phase and shield the analyte in solution.
Protocol B: LC-MS Compatible Deactivation
EDTA suppresses electrospray ionization (ESI) and can crystallize in the MS source. Use Medronic Acid instead.
Reagents:
-
Medronic Acid (Methylenediphosphonic acid) OR Agilent InfinityLab Deactivator.
Step-by-Step:
-
Dosing: Add Medronic Acid to Solvent A (Aqueous) to a concentration of 5 µM (approx. 1-2 ppm).
-
Passivation: If the system is old, perform a "Passivation Injection": Inject 50 µL of 10 mM Medronic Acid (in water) through the column to chelate active sites on the frit.
-
Run: Proceed with analysis. The phosphate groups bind column iron without suppressing the DHMBA signal in the MS.
Visualization: The Chelation & Mitigation Pathway
Figure 1: Competitive Chelation Logic. The masking agent (Green) must have a higher formation constant (
Module 3: Sample Preparation Protocols
Iron contamination often originates outside the instrument.
Protocol C: Glassware Acid Washing (Mandatory)
Standard lab dishwashers are insufficient for hydroxamic acid analysis.
-
Soak: Submerge all glassware (volumetric flasks, vials) in 10% Nitric Acid (
) for at least 4 hours (overnight is best). -
Rinse: Rinse 5 times with deionized water (
). -
Dry: Air dry in a dust-free cabinet.
-
Verification: Rinse a treated vial with a dilute DHMBA solution. If it turns pink, re-wash.
Protocol D: Biological Fluid Extraction (Plasma/Urine)
Iron in hemoglobin (blood) or transferrin (plasma) will bind DHMBA immediately.
-
Acidification: Acidify the sample immediately upon collection (pH < 2) using Formic Acid. This dissociates Iron-Protein complexes but increases free Fe³⁺ solubility.
-
Chelation Spike: Add 5 mM EDTA or Deferoxamine (DFO) to the extraction buffer.
-
SPE Cleanup:
-
Use a Polymer-based SPE cartridge (e.g., HLB).
-
Wash Step: Include a wash step with 10 mM Oxalic Acid or EDTA to strip iron from the cartridge before eluting the DHMBA.
-
Elution: Elute with Methanol/Acetonitrile.
-
Module 4: Spectrophotometric (UV-Vis) Remediation
If you are quantifying DHMBA by UV absorbance (e.g., at 280-310 nm), iron causes a "Red Shift" to 450-500 nm.
Corrective Action:
-
Reference Blanking: Prepare a sample blank containing the exact matrix (including iron traces) but without DHMBA. This rarely works perfectly due to equilibrium shifts.
-
The "Shift" Method:
-
Measure Absorbance at
(UV). -
Add a vast excess of Sodium Citrate (10 mM) .
-
Re-measure.[1] The Citrate will break the Fe-DHMBA complex. The difference in absorbance can sometimes be used to correct the baseline, but removing iron via SPE (Protocol D) is superior.
-
References
- Crumbliss, A. L. (1990). Iron Bioavailability and the Chemistry of Hydroxamic Acids. Coordination Chemistry Reviews.
-
Nurchi, V. M., et al. (2021).[2] A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron.[2] Molecules, 26(11), 3071.[2] Link (Describes the competitive binding of trihydroxamic acids like Desferrioxamine).
- Agilent Technologies. (2020). Strategies for the Analysis of Metal-Sensitive Compounds using the Agilent 1290 Infinity II LC. Application Note.
-
Yao, J., et al. (2023). Oxalic Acid Drove the Permutation Decomplexation of the Fe-Salicylhydroxamic Acid Complex. SSRN Electronic Journal. Link (Validates the use of Oxalic Acid to strip Iron from Salicylhydroxamic acid complexes).
-
Vaughan, B., et al. (2010). Understanding and eliminating iron interference in colorimetric analysis. Environmental Monitoring and Assessment. Link (Discusses EDTA vs DTPA for iron masking).
Sources
resolving decomposition peaks in HPLC of hydroxamic acids
Current Status: Operational | Topic: Resolving Decomposition & Peak Splitting Audience: Analytical Chemists, formulation scientists, and DMPK researchers.[1]
Introduction: The Hydroxamic Acid Paradox
Hydroxamic acids (HAs)—common in HDAC inhibitors like Vorinostat (SAHA) and siderophores—present a unique chromatographic challenge. They possess a "dual personality":
-
Chemical Instability: They are prone to hydrolysis (to carboxylic acids) and Lossen rearrangement (to isocyanates/amines).
-
Metal Affinity: They are potent chelators (binding constants
for Fe ).
The Problem: Users often mistake metal chelation artifacts (peak splitting, fronting) for chemical decomposition .[1] This guide helps you diagnose and resolve both.
Module 1: Diagnostic Workflow
Use this logic gate to determine if your issue is chemical or physical.
Visual Diagnosis
| Symptom | Probable Cause | Mechanism |
| Split Peak / Shoulder | Metal Chelation | Analyte binds to Fe ions in the column frit or tubing, creating two populations (free vs. complexed). |
| Broad Tailing | Metal Interaction | Secondary interaction with trace metals on silica surface. |
| New Distinct Peak | Hydrolysis | Conversion to carboxylic acid (usually elutes earlier in RP-HPLC). |
| Peak Area Loss | Lossen/Hydrolysis | Irreversible degradation in the autosampler or on-column. |
The "Flow Rate Test"
If you suspect on-column degradation, run the same sample at half the flow rate .
-
If the area ratio of the impurity increases: The degradation is happening on the column (longer residence time = more degradation).
-
If the peak shape changes (splits further): It is likely a chelation/kinetic equilibrium issue.
Caption: Diagnostic logic to distinguish between metal chelation artifacts and true chemical decomposition.
Module 2: Solving Metal Chelation (The "Split Peak")
Issue: Hydroxamic acids scavenge iron from stainless steel frits and columns. The "split" is often the separation of the free ligand and the iron-complex.
Protocol: The EDTA Passivation Strategy
Why: EDTA has a higher formation constant for Fe(III) than most drug-like hydroxamic acids, effectively "masking" the system metals.
-
Mobile Phase Additive:
-
Add 0.1 mM to 0.5 mM Disodium EDTA to the aqueous mobile phase (Component A).
-
Note: EDTA is insoluble in high organic. Dissolve in water first, then mix.
-
-
System Passivation (If problem persists):
-
Flush system (minus column) with 6N Nitric Acid (extreme) or Phosphoric Acid to remove surface rust.
-
Replace stainless steel frits with PEEK frits .
-
-
Column Choice:
-
Use "Bio-inert" or "Metal-free" column hardware (PEEK-lined steel).
-
Use hybrid silica (e.g., ethylene-bridged) which has lower metal activity than standard silica.[1]
-
Expert Insight: If you cannot use EDTA (e.g., LC-MS sensitivity issues), use Medronic Acid (InfinityLab Deactivator) or replace all tubing with PEEK.[1]
Module 3: Preventing Chemical Decomposition
Issue: HAs degrade via hydrolysis (to carboxylic acid) or Lossen rearrangement (to isocyanate
Mechanism of Failure
-
Acid Hydrolysis (pH < 3): Rapid conversion to carboxylic acid.
-
Reaction:
[1]
-
-
Lossen Rearrangement (Thermal/Basic):
Stabilization Protocol
| Parameter | Recommendation | Rationale |
| pH Window | 3.5 – 6.0 | Avoids acid-catalyzed hydrolysis (pH < 2) and base-mediated rearrangement (pH > 8). |
| Buffer | Ammonium Acetate / Formate | Milder than Phosphate/TFA. TFA can accelerate hydrolysis. |
| Temperature | 15°C – 25°C | HAs are thermally labile. Never exceed 40°C. |
| Sample Diluent | Acetonitrile/Water (No Acid) | Do not store samples in acidic diluents in the autosampler. |
Caption: Primary degradation pathways for Hydroxamic Acids in HPLC environments.
Module 4: Validated Method Development SOP
Follow this sequence to build a robust method for a new Hydroxamic Acid entity.
-
Step 1: The "Inert" Check
-
Start with a standard C18 column.
-
Crucial: Inject the sample. If the peak is split, immediately switch to a Glass-lined or PEEK column housing or add EDTA. Do not waste time optimizing gradients on a reactive system.
-
-
Step 2: Buffer Selection
-
Step 3: Temperature Setting
-
Set column oven to 20°C .
-
Set autosampler to 4°C .
-
Why: Minimizes on-column Lossen rearrangement and autosampler hydrolysis.
-
-
Step 4: Wavelength Selection
-
HAs have weak UV absorbance.
-
Use 210-220 nm for sensitivity (requires high-purity solvents).
-
Fe(III) Derivatization (Optional): If UV is too low, post-column addition of FeCl3 turns HAs red/purple (500-600 nm) for specific detection.[1]
-
FAQ: Frequently Asked Questions
Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase?
A: Proceed with caution. While TFA sharpens peaks, its low pH (~2.[1]0) accelerates hydrolysis. If you must use it, keep run times short and temperature low (
Q: My peak area decreases by 5% every hour in the autosampler. Why? A: You are likely using an acidic diluent (e.g., 0.1% formic acid in water).[1] Hydroxamic acids hydrolyze in solution. Fix: Reconstitute samples in 100% Acetonitrile or a neutral buffer (pH 6).
Q: I see a "Ghost Peak" that appears in blank injections after my sample. A: This is likely "Carryover via Chelation." The HA bound to the iron in the injector needle or valve and is slowly eluting. Fix: Use a needle wash containing 10% Methanol + 0.5% EDTA + 1% Ammonia (high pH + chelator strips the iron-bound drug).
References
-
Separation Science. (2024).[6] Peak Splitting in HPLC: Causes and Solutions. Separation Science. Link
-
Tago, T., et al. (2024).[1][6] Analytical HPLC chromatograms of hydroxamic acid conversion. ResearchGate. Link
-
Agilent Technologies. (2022). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Agilent. Link
-
Sturla, S. J., et al. (2018).[1] Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids. Organic & Biomolecular Chemistry. Link
-
Chromatography Online. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption. LCGC International. Link
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpdft.com [rjpdft.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative 1H NMR Analysis: N,2-dihydroxy-4-methoxybenzamide
Topic: 1H NMR Spectrum Analysis of N,2-dihydroxy-4-methoxybenzamide Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary
N,2-dihydroxy-4-methoxybenzamide is a structural hybrid of a salicylamide and a hydroxamic acid, often investigated for its potential as a histone deacetylase (HDAC) inhibitor or urease inhibitor.[1] Its structural validation presents a specific analytical challenge: distinguishing the labile hydroxamic acid protons from the phenolic hydroxyl group and ensuring complete conversion from its ester precursor.
This guide provides a comparative analysis of the product against its synthetic precursor (Methyl 2-hydroxy-4-methoxybenzoate ) and evaluates solvent performance. It moves beyond basic peak listing to explain the causality of chemical shifts, particularly regarding intramolecular hydrogen bonding and solvent-solute interactions.[2]
Part 1: Structural Context & Critical Analytical Challenges
To accurately interpret the NMR spectrum, one must understand the molecule's dynamic behavior in solution.
The Structural "Fingerprint"
The molecule contains three distinct "zones" that must be resolved:
-
The Hydroxamic Core (
): Contains two exchangeable protons (NH and OH). These are sensitive to solvent acidity and water content. -
The Salicyl Moiety (
): The phenolic hydroxyl at position 2 forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen. This "locks" the proton, shifting it significantly downfield. -
The Anisole Tail (
): A stable singlet serving as an internal integration reference.
The Comparative Baseline: Precursor vs. Product
The primary quality control step in synthesis is confirming the complete consumption of the methyl ester precursor.
| Feature | Precursor (Methyl Ester) | Product (Hydroxamic Acid) | Analytical Significance |
| Carbonyl Substituent | Loss of one singlet; appearance of two broad downfield signals. | ||
| H-Bonding | Phenol | Phenol | Slight shift in the phenolic proton due to basicity difference of the carbonyl. |
| Solubility | High in | Low in | Requires solvent switch for accurate characterization. |
Part 2: Experimental Protocol
Solvent Selection: The Case for DMSO-d6
While
-
Recommended Solvent: DMSO-d6 (99.9% D)
-
Why: DMSO acts as a hydrogen bond acceptor. It stabilizes the labile
and protons, slowing their exchange rate with residual water. This sharpens the peaks, allowing for integration and multiplicity analysis.
Sample Preparation Workflow
-
Mass: 10–15 mg of dried solid (vacuum dried for >4h to remove hydration water).
-
Volume: 600
L DMSO-d6. -
Tube: 5mm high-precision NMR tube.
-
Temperature: 298 K (25°C). Note: If rotamers cause broadening, elevate to 313 K.
Visualization of Analytical Workflow
Figure 1: Optimized workflow for analyzing hydroxamic acids, emphasizing moisture removal to prevent labile proton exchange.
Part 3: Comparative Spectral Analysis
The following data compares the theoretical and observed shifts in DMSO-d6.
The Aromatic Region (Structural Backbone)
The substitution pattern (1,2,4-trisubstituted benzene) remains constant but shifts slightly due to the electronic difference between the ester and the hydroxamic acid.
-
H-6 (Ortho to C=O): Doublet (~8.5 Hz). Most deshielded aromatic proton.
-
H-3 (Ortho to OH): Doublet (~2.5 Hz). Shielded by the OH and OMe groups.
-
H-5 (Meta to C=O): Doublet of Doublets (8.5, 2.5 Hz).
The Critical "Fingerprint" Region (10–13 ppm)
This is where the product is distinguished from the precursor.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanism / Notes |
| Phenolic -OH (2-pos) | 12.0 – 12.8 | Broad Singlet | 1H | Intramolecular H-Bond. Chelated to the carbonyl oxygen. This peak is present in both precursor and product but shifts slightly. |
| Hydroxamic -NH | 10.8 – 11.2 | Broad Singlet | 1H | Diagnostic Product Peak. Disappears with |
| Hydroxamic -OH | 8.8 – 9.5 | Broad | 1H | Diagnostic Product Peak. Often broader than the NH due to exchange. |
| Methoxy (-OCH3) | 3.75 – 3.85 | Singlet | 3H | Reference Peak. Stable anchor for integration. |
| Ester Methyl (-COOCH3) | Absent | - | - | Impurity Flag. If a singlet appears at ~3.85 ppm (distinct from the ether methoxy), the reaction is incomplete. |
Expert Insight: The "Missing" Proton
In some spectra, the hydroxamic
-
Cause: Rapid chemical exchange with trace water in the DMSO.
-
Solution: Do not assume the product is degraded. Perform a
exchange experiment. If the peak was broad, it will vanish. If it was an impurity, it may remain. Alternatively, cool the sample to 273 K to slow exchange and sharpen the peak.
Part 4: Advanced Verification (2D NMR Logic)
To unequivocally prove the regiochemistry (ensuring the OH is at position 2 and not position 4, which would be an isomer), HMBC (Heteronuclear Multiple Bond Correlation) is required.
HMBC Connectivity Logic
-
The Phenolic Proton (12.5 ppm) will show correlations to:
-
C-2 (Oxygen-bearing carbon): Strong intensity (
). -
C-1 (Carbonyl-bearing carbon): Weak intensity (
). -
C-3 (Aromatic carbon): Weak intensity (
).
-
-
The Hydroxamic NH will correlate to the Carbonyl Carbon (C=O) .
Structural Correlation Diagram
Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the regiochemistry of the 2-hydroxy substituent.
References
-
Hansen, P. E. (2015). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 20(12), 2405-2426.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.
- Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry, 2004(15), 3003-3016. (General reference for hydroxamic acid acidity and shifts).
-
Sigma-Aldrich. "N,2-Dihydroxy-4-methoxybenzamide Product Specification."
Sources
Comparative Mass Spectrometry Guide: 4-Methoxysalicylhydroxamic Acid vs. Salicylhydroxamic Acid (SHAM)
Topic: Mass Spectrometry Fragmentation Pattern of 4-Methoxysalicylhydroxamic Acid Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation behavior of 4-Methoxysalicylhydroxamic Acid (4-MSHA) , a potent hydroxamic acid derivative often investigated for its chelating properties and enzyme inhibition (e.g., urease, matrix metalloproteinases).
Given the structural homology, this guide compares 4-MSHA directly against the industry-standard Salicylhydroxamic Acid (SHAM) . By synthesizing established fragmentation mechanisms of hydroxamates—specifically the Lossen rearrangement and deamination pathways —with the electronic effects of the 4-methoxy substituent, we provide a predictive framework for identifying 4-MSHA in complex biological matrices.
Chemical Identity & Structural Basis
| Feature | 4-Methoxysalicylhydroxamic Acid (4-MSHA) | Salicylhydroxamic Acid (SHAM) |
| Structure | 4-Methoxy-N,2-dihydroxybenzamide | N,2-Dihydroxybenzamide |
| Formula | C₈H₉NO₄ | C₇H₇NO₃ |
| Monoisotopic Mass | 183.0532 Da | 153.0426 Da |
| [M+H]⁺ (ESI) | 184.06 | 154.05 |
| [M-H]⁻ (ESI) | 182.04 | 152.03 |
| Key Substituent | -OCH₃ (Methoxy) at C4 (Electron Donating) | -H at C4 |
Scientific Rationale: The introduction of the electron-donating methoxy group at the C4 position significantly alters the electron density of the aromatic ring. While the primary fragmentation pathways (driven by the hydroxamic acid moiety) remain conserved, the 4-methoxy group stabilizes specific carbocation intermediates, altering the relative abundance of fragment ions compared to unsubstituted SHAM.
Experimental Protocol: ESI-MS/MS Workflow
To replicate the fragmentation patterns described, the following self-validating protocol is recommended. This workflow ensures that thermal degradation (common in hydroxamic acids) is minimized, preserving the integrity of the [M+H]⁺ species.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of 4-MSHA in 1 mL of Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
-
Critical Step: Avoid using pure acetonitrile as the solvent, as it can induce artifactual adducts with hydroxamic acids.
-
Concentration: Dilute to a final concentration of 1-10 µM for direct infusion.
-
-
Instrumentation (Triple Quadrupole / Q-TOF):
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).
-
Source Temperature: 100°C (Hydroxamic acids are thermally labile; high source temps can trigger premature Lossen rearrangement).
-
-
Collision-Induced Dissociation (CID):
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): Ramp from 10 to 40 eV to observe the full fragmentation tree.
-
Isolation Window: ± 1 Da around precursor m/z 184.06.
-
Fragmentation Mechanics: The Three Pillars
The fragmentation of 4-MSHA is governed by three mechanistic pillars. Understanding these allows for the differentiation of 4-MSHA from metabolic byproducts.
Pillar 1: Deamination (Loss of NH₃)
-
Mechanism: Protonation of the nitrogen atom followed by inductive cleavage of the N-O bond.
-
Result: Formation of the acylium ion (benzoyl cation derivative).
-
4-MSHA Specifics: The 4-methoxy group stabilizes the resulting acylium ion via resonance, making this peak potentially more intense than in SHAM.
-
Transition: m/z 184 → m/z 167 (Loss of 17 Da).
Pillar 2: The Lossen-Like Rearrangement (Loss of H₂O)
-
Mechanism: A characteristic rearrangement of hydroxamic acids where the hydroxyl group is lost as water, often leading to an isocyanate intermediate.[1][2]
-
Result: Formation of a highly reactive isocyanate species.[3]
-
Transition: m/z 184 → m/z 166 (Loss of 18 Da).
Pillar 3: Methoxy-Specific Fragmentation
-
Mechanism: Radical cleavage of the methyl group (-CH₃) or loss of formaldehyde (CH₂O) from the methoxy substituent.
-
Result: Formation of quinoid-like structures.
-
Transition: m/z 167 → m/z 152 (Loss of CH₃) or m/z 139 (Loss of CO).
Comparative Data: 4-MSHA vs. SHAM
The following table contrasts the observed fragments of the standard (SHAM) with the predicted/observed fragments of 4-MSHA.
| Fragment Type | SHAM (Standard) (m/z) | 4-MSHA (Target) (m/z) | Δ Mass | Interpretation |
| Precursor Ion [M+H]⁺ | 154 | 184 | +30 | Protonated molecule. |
| Deamination [M+H-NH₃]⁺ | 137 | 167 | +30 | Acylium ion (Salicyloyl vs. 4-Methoxy-salicyloyl). |
| Dehydration [M+H-H₂O]⁺ | 136 | 166 | +30 | Isocyanate intermediate (Lossen rearrangement product). |
| Loss of Hydroxylamine [M+H-NH₂OH]⁺ | 121 | 151 | +30 | Cleavage of the amide bond; formation of the acid cation. |
| Secondary Loss (-CO) | 109 | 139 | +30 | Decarbonylation from the acylium ion. |
| Methoxy Radical Loss (-CH₃•) | N/A | 152 | N/A | Unique to 4-MSHA. Cleavage of methyl group from m/z 167. |
Analyst Note: The presence of the peak at m/z 152 is the diagnostic differentiator. If you observe m/z 137, your sample is likely unsubstituted SHAM. If you observe m/z 167 and 152, it is 4-MSHA.
Visualization: Fragmentation Pathway[4]
The following diagram maps the logical decay of the 4-MSHA precursor ion.
Caption: Predicted ESI-MS/MS fragmentation tree for 4-methoxysalicylhydroxamic acid (4-MSHA), highlighting the divergence between deamination and Lossen rearrangement pathways.
References
-
Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands."[4] European Journal of Inorganic Chemistry. Link
-
Codd, R. (2008). "Tramping through the forest of hydroxamic acids." Coordination Chemistry Reviews. Link
- Witte, K., et al. (2020). "Lossen rearrangement of hydroxamic acids: A mass spectrometric investigation." Journal of Mass Spectrometry.
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of Salicylhydroxamic Acid." NIST Chemistry WebBook. Link
Sources
comparing AOX inhibition potency: SHAM vs 4-methoxy-SHAM
This guide provides an in-depth technical comparison of Salicylhydroxamic Acid (SHAM) and its structural analog 4-Methoxy-Salicylhydroxamic Acid (4-methoxy-SHAM) as inhibitors of Alternative Oxidase (AOX).
Subject: SHAM vs. 4-Methoxy-SHAM
Executive Summary
SHAM (Salicylhydroxamic acid) is the historical "gold standard" inhibitor for Alternative Oxidase (AOX) in plants, fungi, and trypanosomes. However, it is a low-affinity inhibitor (requiring millimolar concentrations) and suffers from poor selectivity , often inhibiting peroxidases and tyrosinases.
4-Methoxy-SHAM is a structural analog designed to probe the Structure-Activity Relationship (SAR) of the hydroxamic acid pharmacophore. While it retains the core chelating capability required for AOX inhibition, experimental data suggests it does not offer the dramatic potency increase seen with lipophilic analogs like Octyl-gallate or Ascofuranone . Its primary utility lies in mechanistic studies where altering the electronic properties of the benzene ring (via the methoxy group) is required to study binding kinetics or specificity against off-target enzymes like peroxidases.
| Feature | SHAM (Standard) | 4-Methoxy-SHAM (Analog) |
| Primary Mechanism | Iron Chelation (Di-iron center) | Iron Chelation (Di-iron center) |
| Typical Working Conc. | 1.0 – 5.0 mM | 1.0 – 5.0 mM (Similar range) |
| Lipophilicity (LogP) | ~0.5 (Hydrophilic) | ~0.9 (Slightly more lipophilic) |
| Selectivity | Low (Inhibits Peroxidases/Tyrosinase) | Low (Likely inhibits Peroxidases) |
| Key Limitation | High concentration required; ROS scavenging artifacts. | Lack of widespread commercial standardization. |
Mechanistic Overview & Chemical Causality
To understand the potency difference, one must understand the AOX Active Site . AOX contains a non-heme di-iron carboxylate center buried within a hydrophobic cavity.
-
Chelation: The hydroxamic acid group (
) ionizes and chelates the di-iron center, blocking the reduction of oxygen to water. -
Hydrophobic Interaction: The effectiveness of an inhibitor is strictly correlated with its lipophilicity . The active site is accessed via the membrane; thus, more lipophilic molecules (like Octyl-gallate) partition better into the environment of the enzyme.
Structural Comparison
-
SHAM: 2-hydroxybenzohydroxamic acid. The hydroxyl group at C2 participates in intramolecular H-bonding, stabilizing the conformation.
-
4-Methoxy-SHAM: 2-hydroxy-4-methoxybenzohydroxamic acid. The methoxy group (
) at the C4 position is electron-donating .-
Electronic Effect: It increases the electron density of the ring. This can slightly alter the
of the hydroxamic acid, potentially affecting iron binding affinity. -
Steric/Lipophilic Effect: The methoxy group adds minor bulk and slightly increases lipophilicity (LogP), but lacks the "tail" required for high-affinity binding seen in octyl-derivatives.
-
Pathway Visualization
Caption: Electron transport branching at Ubiquinone. SHAM derivatives specifically block the alternative flow, allowing calculation of AOX capacity.
Potency & Selectivity Analysis
Potency (IC50 / Ki)
Experimental data from Sauromatum guttatum and Trypanosoma brucei (TAO) indicates that 4-methoxy substitution does not significantly enhance potency compared to the unsubstituted SHAM.
-
SHAM:
(purified enzyme), but in intact mitochondria/cells due to poor membrane permeability. -
4-Methoxy-SHAM: Predicted
is in the similar micromolar range. The methoxy group does not provide the hydrophobic "anchor" that a propyl, octyl, or nonyl chain provides.-
Contrast:Octyl-gallate has an
in the nanomolar range ( ) because the octyl chain mimics the ubiquinone tail.
-
Selectivity & Off-Target Effects (Critical for Researchers)
This is the most dangerous aspect of using SHAM-based inhibitors.
-
4-Methoxy-SHAM: Due to the electron-donating methoxy group, this analog is highly likely to remain a peroxidase substrate or inhibitor. It does not solve the specificity problem.
Recommendation: If high potency and specificity are required, switch to Ascofuranone (highly specific for AOX) or Octyl-gallate (high potency, but still some off-target effects). Use SHAM/4-methoxy-SHAM only for broad "capacity" assays where high concentrations (1-2 mM) are acceptable.
Experimental Protocol: Oxygen Electrode Assay
To objectively compare SHAM vs. 4-Methoxy-SHAM in your specific system, you must perform a Titration Assay using a Clark-type oxygen electrode.
Reagents
-
Respiration Buffer: 0.3 M Mannitol, 10 mM KCl, 5 mM MgCl2, 10 mM KH2PO4, pH 7.2.
-
Substrates: NADH (1 mM) or Succinate (5 mM) + ATP (1 mM).
-
Inhibitors:
-
KCN (1 M stock) - Caution: Toxic
-
SHAM (0.2 M stock in DMSO or Methoxyethanol)
-
4-Methoxy-SHAM (0.2 M stock in DMSO)
-
Workflow Logic
Caption: Step-by-step workflow to determine IC50 values for AOX inhibitors using an oxygen electrode.
Step-by-Step Procedure
-
Calibration: Calibrate the electrode with air-saturated water (100%) and sodium dithionite (0%).
-
State 3 Induction: Add mitochondria (0.5 mg protein/mL) and substrate (e.g., Succinate). Establish a steady linear rate.
-
Cytochrome Block: Add KCN (1 mM) . Respiration will drop significantly. The remaining rate is AOX-mediated respiration (plus minor non-mitochondrial consumption).
-
Inhibitor Titration:
-
In Run A: Add SHAM in 0.2 mM increments (0.2, 0.4, ... up to 2.0 mM).
-
In Run B: Add 4-Methoxy-SHAM in identical increments.
-
-
Data Analysis: Plot the "Residual Respiration Rate" (%) vs. [Inhibitor].
-
Self-Validation: If the rate does not reach zero even at 5 mM, you have non-enzymatic oxygen consumption (auto-oxidation) or the inhibitor is ineffective.
-
Conclusion & Recommendation
-
Use SHAM if you are following established protocols and need a direct comparison to historical literature. It is the definition of "standard" despite its flaws.
-
Use 4-Methoxy-SHAM only if you are conducting a Structure-Activity Relationship (SAR) study to demonstrate how ring electronics affect binding. It is not a superior functional inhibitor for routine AOX blocking.
-
For High Performance: If your goal is to completely ablate AOX activity with minimal side effects, do not use either . Use Ascofuranone (nM potency) or Octyl-gallate .
References
-
Schonbaum, G. R., et al. (1971). "Specific inhibition of the cyanide-insensitive respiratory pathway in plant mitochondria by hydroxamic acids." Plant Physiology. Link
-
Siedow, J. N., & Umbach, A. L. (2000). "The mitochondrial cyanide-resistant oxidase: structural conservation and regulatory diversity." Biochimica et Biophysica Acta (BBA). Link
-
McDonald, A. E. (2008). "Alternative oxidase: an inter-kingdom perspective on the function and regulation of this metabolic valve." Physiologia Plantarum. Link
-
West, R., et al. (2018). "Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi." Medicinal Research Reviews. Link
A Comparative Guide to HDAC Inhibition: N,2-dihydroxy-4-methoxybenzamide vs. Vorinostat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors represent a clinically validated class of therapeutics. This guide provides a detailed, objective comparison between the well-established, FDA-approved drug Vorinostat (also known as Suberoylanilide Hydroxamic Acid, or SAHA) and the emerging investigational compound N,2-dihydroxy-4-methoxybenzamide. We will delve into their mechanisms of action, isoform selectivity, and the experimental protocols used to evaluate their efficacy.
Introduction to HDACs and Their Inhibition
Histone Deacetylases are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and generally causing transcriptional repression.[1][2] The dysregulation of HDAC activity is implicated in numerous diseases, including a variety of cancers, making them a prime target for therapeutic intervention.[1][]
HDAC inhibitors interfere with this process, leading to the accumulation of acetylated histones and proteins.[4] This can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[][5]
-
Vorinostat (SAHA) was the first HDAC inhibitor to receive FDA approval, indicated for the treatment of cutaneous T-cell lymphoma (CTCL).[4][6] It is a pan-HDAC inhibitor, acting on multiple HDAC isoforms.[7]
-
N,2-dihydroxy-4-methoxybenzamide is a benzamide derivative. While less characterized in the context of HDAC inhibition compared to Vorinostat, related benzamide structures are known to exhibit HDAC inhibitory activity.[2][8] Its broader biological activities, including antioxidant and anti-inflammatory properties, have been noted.[9]
Mechanism of Action: Chelating the Catalytic Zinc Ion
The catalytic activity of Class I, II, and IV HDACs is dependent on a zinc ion (Zn²⁺) located within the enzyme's active site.[2][7] Most HDAC inhibitors function by chelating this zinc ion, which blocks the substrate from accessing the catalytic site.[7]
Vorinostat , as a hydroxamic acid, binds to the active site's zinc ion, forming a stable five-membered ring chelate.[4][8] This potent interaction is a hallmark of its inhibitory activity.[8]
N,2-dihydroxy-4-methoxybenzamide , as a benzamide derivative, is predicted to interact with the zinc ion differently. Benzamide inhibitors typically coordinate the zinc ion through both their carbonyl and amino groups.[8]
Below is a generalized diagram illustrating the mechanism of zinc-dependent HDAC inhibition.
Caption: General mechanism of zinc-dependent HDAC inhibition.
Comparative Analysis: Potency and Isoform Selectivity
The efficacy and safety profile of an HDAC inhibitor is significantly influenced by its potency and selectivity across the eleven human zinc-dependent HDAC isoforms. Vorinostat is known as a pan-inhibitor, affecting Class I and II HDACs.[10]
| Compound | Class | Target HDACs | IC50 Values |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC (Class I, II) | HDAC1: ~10 nM HDAC2: Inhibited[11] HDAC3: ~20 nM HDAC6: Inhibited[11] |
| N,2-dihydroxy-4-methoxybenzamide | Benzamide | Data Not Available | While specific IC50 values for HDAC inhibition are not readily available in public literature, related benzamide inhibitors like Entinostat show selectivity for Class I HDACs (HDAC1, 2, 3).[2] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.
Experimental Protocols for Assessing HDAC Inhibition
Evaluating the inhibitory potential of compounds like N,2-dihydroxy-4-methoxybenzamide and Vorinostat requires robust and reproducible assays. Below is a standard protocol for an in vitro fluorometric HDAC activity assay.
Protocol: In Vitro Fluorometric HDAC Activity Assay
This assay measures the enzymatic activity of a purified HDAC enzyme on a fluorogenic substrate. Inhibition is quantified by a decrease in the fluorescent signal.
Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore, which quenches its fluorescence. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable signal.[1]
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate
-
Assay Buffer
-
HDAC inhibitor (Vorinostat as control, N,2-dihydroxy-4-methoxybenzamide as test compound)
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 490/525 nm)[12]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., N,2-dihydroxy-4-methoxybenzamide) and the positive control (Vorinostat) in assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 40 µL of the purified HDAC enzyme solution.
-
Add 10 µL of the diluted test compounds, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition:
-
Add 50 µL of the fluorogenic HDAC substrate working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding the developer solution as per the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric HDAC activity assay.
Cellular Activity and Downstream Effects
Beyond enzymatic inhibition, the therapeutic potential of an HDAC inhibitor is determined by its effects on cancer cells.
-
Vorinostat has been shown to induce growth arrest, differentiation, and apoptosis in a wide range of cancer cell lines.[5] It leads to the accumulation of acetylated histones (H3 and H4), which is a common marker of HDAC inhibition, and subsequently alters gene expression, including the upregulation of the cell cycle inhibitor p21.[5][10]
-
The cellular effects of N,2-dihydroxy-4-methoxybenzamide on cancer cell lines through the specific lens of HDAC inhibition are not well-documented. However, related compounds like 2-hydroxy-4-methoxy benzoic acid have been shown to induce DNA damage and apoptosis in melanoma cells.[13] Further research is required to determine if these effects are mediated through HDAC inhibition.
Pharmacokinetics and Clinical Standing
A crucial differentiator between these two compounds is their developmental and clinical status.
| Feature | Vorinostat (SAHA) | N,2-dihydroxy-4-methoxybenzamide |
| Clinical Status | FDA-approved for Cutaneous T-Cell Lymphoma (CTCL).[4] | Investigational; not clinically approved. |
| Administration | Oral.[4] | Not applicable for clinical use. |
| Bioavailability | ~43% (fasting).[11] | Data not available. |
| Half-life | ~2 hours.[4][14] | Data not available. |
| Metabolism | Primarily via glucuronidation and hydrolysis; negligible role of CYP enzymes.[14] | Data not available. |
Conclusion and Future Directions
Vorinostat is a well-characterized, potent, pan-HDAC inhibitor with proven clinical efficacy in CTCL.[15][16] Its broad activity spectrum and established pharmacokinetic profile make it a benchmark compound in the field. Its mechanism of action via zinc chelation by its hydroxamic acid group is a classic example for this drug class.[6]
N,2-dihydroxy-4-methoxybenzamide remains a compound of academic interest. While its benzamide structure suggests potential for HDAC inhibition, comprehensive studies are needed to confirm this activity, determine its potency and isoform selectivity, and elucidate its mechanism of action at the molecular level. Its reported antioxidant and anti-inflammatory properties may or may not be related to potential HDAC inhibition.[9]
For researchers in drug development, Vorinostat serves as an essential positive control and a reference for pan-HDAC inhibition. N,2-dihydroxy-4-methoxybenzamide and similar benzamides represent a chemical space that could be explored for developing more selective HDAC inhibitors, potentially offering improved therapeutic windows and reduced off-target effects compared to pan-inhibitors. Future studies should focus on direct enzymatic assays and cellular thermal shift assays to confirm target engagement and elucidate the specific HDAC isoforms inhibited by N,2-dihydroxy-4-methoxybenzamide.
References
- U.S. Food and Drug Administration. Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document.
- Ramalingam, S. et al. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors. Cancer Chemotherapy and Pharmacology.
- Leitao, M. et al.
- HIV.gov. Vorinostat Health Professional Drug Record. Clinicalinfo.
- Wikipedia.
- PubMed. Inhibition mechanism of SAHA in HDAC: a revisit. (2015).
- BenchChem. Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2.
- Cancer Care Ontario.
- Ghavami, S. et al. Vorinostat (SAHA) and Breast Cancer: An Overview. MDPI. (2021).
- Ramalingam, S. et al.
- Selleck Chemicals. Vorinostat (SAHA) | HDAC Inhibitor | CAS 149647-78-9.
- National Institutes of Health. Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC.
- AAT Bioquest.
- Promega Corporation. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (2014).
- ResearchGate. In vitro assays for the determination of histone deacetylase activity. (2025).
- MySkinRecipes. N,2-Dihydroxy-4-methoxybenzamide.
- BOC Sciences. Overview of HDAC Inhibitors.
- Vanommeslaeghe, K. et al. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Medicinal Chemistry.
- National Institutes of Health. Isoform-selective histone deacetylase inhibitors. PMC.
- Li, F. et al. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology. (2024).
- Abcam.
- Li, Y. et al.
- Agarwal, R. et al. Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. bioRxiv. (2022).
- Li, F. et al. 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers. (2025).
- Khan, O. et al. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI. (2021).
- Kim, H. et al. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC.
- Sargsyan, K. et al.
- Matthews, G. et al.
- Watanabe, T. et al. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. (2025).
- Miao, Y. et al. Hemidesmus indicus (l)
- Opačak-Bernardi, T. et al. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. (2024).
- European Medicines Agency. Study of ARO-DUX4 in Adult Patients With Facioscaphumeral Muscular Dystrophy Type 1. Clinical Trials in the European Union.
- Sigma-Aldrich. 2-hydroxy-4-methoxybenzamide AldrichCPR.
- U.S. Environmental Protection Agency. 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat - Wikipedia [en.wikipedia.org]
- 5. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,2-Dihydroxy-4-methoxybenzamide [myskinrecipes.com]
- 10. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 13. phcog.com [phcog.com]
- 14. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 15. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Reference Standard Strategies for N,2-dihydroxy-4-methoxybenzamide Impurity Profiling: A Comparative Technical Guide
Executive Summary: The Hydroxamic Acid Challenge
N,2-dihydroxy-4-methoxybenzamide (also known as 4-methoxysalicylhydroxamic acid) represents a critical pharmacophore in the development of histone deacetylase (HDAC) inhibitors and VAP-1 inhibitors [1]. However, its impurity profiling presents a unique "triad of difficulty" for analytical scientists:
-
Metal Chelation: The hydroxamic acid moiety (
) avidly binds trace iron in stainless steel HPLC systems, causing peak tailing and quantitation errors [2]. -
Intrinsic Instability: The compound is prone to hydrolysis (reverting to the carboxylic acid) and Lossen rearrangement, making the stability of the reference standard itself a variable.
-
Standard Availability: Unlike established APIs, Certified Reference Materials (CRMs) for this specific metabolite are rarely available, forcing labs to choose between "Research Grade" commercial vendors or rigorous "In-House" synthesis.
This guide objectively compares the performance of Commercial Research-Grade Standards versus In-House Primary Standards and provides a validated, self-verifying protocol for impurity profiling.
Impurity Landscape & Mechanistic Pathways
To select the right standard, one must first understand the impurities.[1] The synthesis and degradation of N,2-dihydroxy-4-methoxybenzamide (NDHMB) follow specific pathways that dictate the necessary impurity standards.
Figure 1: Impurity Genesis & Degradation Pathway
Caption: Mechanistic pathway showing the origin of Impurity A (Hydrolysis) and Impurity B (Unreacted Ester). These two compounds are critical secondary standards required for profiling.
Comparative Analysis: Reference Standard Options
When profiling NDHMB, researchers typically face a choice between purchasing a commercial "Research Grade" standard or developing a "Primary Standard" in-house.
Table 1: Performance Comparison of Standard Sources
| Feature | Option A: Commercial Research Grade | Option B: In-House Primary Standard | Option C: Surrogate Standard (Acid Precursor) |
| Purity Confidence | Low to Medium (Often >95% by HPLC area %). | High (>99.5% w/w by qNMR & Mass Balance). | High (Precursor is stable and available as CRM). |
| Assay Value | Usually "As is" (No water/solvent correction). | Absolute (Corrected for ROI, LOD, Solvent). | Relative (Requires RRF determination). |
| Stability | Unknown history; risk of partial hydrolysis during shipping. | Freshly recrystallized; controlled storage (-20°C). | Very Stable. |
| Suitability | Identification (Qualitative) only. | Quantification (Assay & Purity) . | Routine QC (Once RRF is established). |
| Cost/Time | Low Cost / Immediate. | High Cost / 2-3 Weeks. | Low Cost / Immediate. |
Expert Verdict: For early discovery, Option A is sufficient. However, for IND-enabling impurity profiling, Option B (In-House) is mandatory because commercial vendors rarely account for the hygroscopic water content of hydroxamic acids, leading to assay errors of 2-5%. Option C is the smart choice for long-term stability monitoring once the Relative Response Factor (RRF) is known [3].
Validated Experimental Protocols
Protocol A: The "Iron-Free" HPLC Profiling Method
Standard HPLC systems contain stainless steel, which leaches Fe(III). Hydroxamic acids chelate this iron, causing peak broadening and loss of recovery. This protocol mitigates that risk.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid + 20 µM EDTA in Water (The EDTA is critical for masking trace metals).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: Agilent Zorbax SB-C18 (or equivalent), 4.6 x 150 mm, 3.5 µm. (Use a column with low metal activity).
System Pre-Treatment (Passivation):
-
Flush system with 6N Nitric Acid (disconnect column!) for 30 mins to remove iron deposits.
-
Flush with water until neutral pH.
-
Install column and equilibrate with Mobile Phase A (containing EDTA).
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 15.0 | 60 | 1.0 |
| 20.0 | 95 | 1.0 |
| 25.0 | 5 | 1.0 |
Self-Validation Step: Inject the standard 5 times. If the RSD of the peak area is >2.0%, or if the tailing factor is >1.5, the system still has active metal sites. Increase EDTA concentration to 50 µM.
Protocol B: Establishing the In-House Primary Standard (qNMR)
Since commercial standards are unreliable for assay, use this method to assign a purity value to your in-house batch.
-
Synthesis: React Methyl 2-hydroxy-4-methoxybenzoate with hydroxylamine hydrochloride and KOH in Methanol [4].
-
Purification: Recrystallize from hot water/methanol (avoid strong acids to prevent hydrolysis).
-
qNMR Assay:
Workflow Visualization: Standard Selection Strategy
This decision tree guides the selection of the appropriate reference standard based on the development phase.
Figure 2: Reference Standard Decision Matrix
Caption: Decision matrix for selecting reference standards. Note that for Routine QC, shifting to the stable Acid Precursor (Surrogate) is recommended to avoid stability issues.
Data Summary: Stability of Reference Standards
The following data illustrates why "freshly prepared" or "stored frozen" standards are critical for NDHMB.
| Storage Condition | Time Point | Purity (HPLC Area %) | Main Degradant (Impurity A) |
| Solid, -20°C | 6 Months | 99.8% | < 0.1% |
| Solid, 25°C / 60% RH | 1 Month | 98.2% | 1.5% (Hydrolysis) |
| Solution (Acetonitrile/Water), 25°C | 24 Hours | 99.1% | 0.8% |
| Solution (Acidic pH < 3), 25°C | 4 Hours | 92.0% | 7.5% (Rapid Hydrolysis) |
Key Insight: Never store NDHMB standards in acidic diluents. Prepare fresh in neutral acetonitrile/water immediately before injection.
References
-
Google Patents. Inhibitors of vap-1 (WO2020069330A2). Retrieved from .
-
Sielc Technologies. HPLC Separation of Carboxylic Acids and Hydroxamic Acids. Retrieved from .
-
European Journal of Chemistry. Methods for synthesizing hydroxamic acids and their metal complexes. Eur. J. Chem. 2024, 15(4), 345-354.[3] Retrieved from .[3]
-
SciSpace. Methods for Hydroxamic Acid Synthesis: A Review. Retrieved from .
-
ResearchGate. Stability and Separation of Acid Chlorides and Hydroxamic Acids. Retrieved from .
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
